N-Nitroso Clonidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydroimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-15(9)14-16/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDTZFDVCJSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Formation Mechanism of N-Nitroso Clonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso clonidine (B47849) is a nitrosamine (B1359907) impurity that can form from the active pharmaceutical ingredient (API) clonidine. As nitrosamines are a class of potential carcinogens, understanding the mechanism of N-nitroso clonidine formation is critical for risk assessment and mitigation in drug development and manufacturing. This technical guide provides a comprehensive overview of the core principles governing the formation of this compound, including its chemical mechanism, kinetics, and the analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data are presented to support further research and process optimization.
Introduction
Clonidine, a 2-arylaminoimidazoline derivative, is a potent antihypertensive agent.[1] Its molecular structure contains a secondary amine within the imidazoline (B1206853) ring, making it susceptible to nitrosation.[2][3] The formation of this compound occurs when clonidine reacts with a nitrosating agent, typically derived from nitrite (B80452) sources under acidic conditions.[1][4] This guide will delve into the specifics of this reaction, providing a technical foundation for professionals in the pharmaceutical sciences.
The Chemical Mechanism of this compound Formation
The nitrosation of clonidine is a complex process that deviates from the typical mechanism observed for simple secondary amines. The reaction is highly dependent on the pH of the medium.
In an acidic environment, the reactive species is protonated clonidine.[5] The kinetic data suggest that the mechanism shares similarities with the nitrosation of ureas, where the rate-determining step is not the initial attack of the nitrosating agent on the substrate.[5][6] In slightly basic conditions, the reaction proceeds through the free base form of clonidine, and the kinetic behavior is more aligned with that of secondary amines.[5]
The nitrosating agent is typically nitrous acid (HNO₂), which is formed in situ from a nitrite salt (e.g., sodium nitrite) in the presence of a strong acid.[7] Nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺).
The overall reaction can be summarized as follows:
-
Formation of the Nitrosating Agent: NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺ (Nitrosonium ion)
-
Nitrosation of Clonidine: Clonidine + NO⁺ → this compound + H⁺
Spectroscopic analysis, specifically ¹H NMR, has confirmed that the nitroso group (-N=O) attaches to one of the nitrogen atoms within the imidazoline ring of the clonidine molecule.[1][4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism for the formation of this compound in an acidic medium.
Quantitative Data
While extensive quantitative data on the yield of this compound under varying conditions are not widely published, the available kinetic studies provide insight into the reaction rates.
| Parameter | Value/Observation | Reference |
| Reaction Medium | Acidic (with nitrous acid) or slightly basic (with alkyl nitrite) | [5] |
| Reactive Form (Acidic) | Protonated Clonidine (pKa 8.18) | [5] |
| Catalysis | Absence of catalysis by halides or thiocyanate | [5] |
| Solvent Isotope Effect | Indicates a mechanism different from typical amine N-nitrosation | [5] |
| Rate-Determining Step | Not the attack of the nitrosating agent on the substrate | [5][6] |
Experimental Protocols
Synthesis of this compound (Illustrative)
The following is a generalized protocol based on available literature. Researchers should optimize conditions for their specific needs.
Materials:
-
Clonidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
Procedure:
-
Prepare a solution of sodium nitrite in aqueous hydrochloric acid (e.g., 0.1 M HCl) at room temperature.
-
Dissolve clonidine in a minimal amount of DMSO.
-
With stirring, add the clonidine solution to the sodium nitrite solution.
-
Allow the reaction to proceed at room temperature. The reaction time should be optimized and monitored (e.g., by HPLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up. This may involve neutralization, extraction with an organic solvent, and purification by chromatography.
Note: The synthesis of nitrosamines should be performed with appropriate safety precautions in a well-ventilated fume hood, as many nitrosamines are potent carcinogens.
Analytical Detection and Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.
| Parameter | Specification |
| LC Column | Poroshell C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Column Temperature | 30°C |
| Mobile Phase A | Water with formic acid (e.g., 0.2%) |
| Mobile Phase B | Acetonitrile with formic acid (e.g., 0.2%) |
| Elution Mode | Gradient |
| Flow Rate | 0.8 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
Sample Preparation (Illustrative):
-
Accurately weigh the drug substance or crushed tablets.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
-
Vortex and/or sonicate to ensure complete dissolution.
-
Centrifuge to pellet any excipients.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) before injection into the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the analysis of this compound in a pharmaceutical sample.
References
- 1. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 4. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media | Semantic Scholar [semanticscholar.org]
- 5. Kinetics and mechanism of nitrosation of clonidine: a bridge between nitrosation of amines and ureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of N-Nitroso Clonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso Clonidine is a nitrosamine (B1359907) impurity and a potential metabolite of Clonidine, an α2-adrenergic agonist widely used in the treatment of hypertension and other conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their classification as probable human carcinogens. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, stability, and analytical methodologies for its detection. Furthermore, it touches upon its potential biological activity and toxicological implications, based on the current scientific literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Clonidine and managing nitrosamine impurities.
Introduction
Clonidine, an imidazoline (B1206853) derivative, is a potent centrally acting α2-adrenergic agonist. Its therapeutic effects are primarily mediated by the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system. This compound (N-NCL) is a derivative formed by the nitrosation of the secondary amine group within the imidazoline ring of Clonidine.[1] The formation of such nitrosamine impurities can occur during the synthesis of the active pharmaceutical ingredient (API), formulation, or even during storage.[2] Given the established genotoxic and carcinogenic potential of many N-nitroso compounds, understanding the properties of this compound is of paramount importance for ensuring the safety and quality of Clonidine-containing drug products.
Physical and Chemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine | [4] |
| Molecular Formula | C₉H₈Cl₂N₄O | |
| Molecular Weight | 259.09 g/mol | |
| CAS Number | 148950-49-6 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| pKa (predicted) | 2.3 | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Note: Some of the data, such as pKa, are predicted values and have not been experimentally verified in the cited literature.
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Findings/Data | Source |
| ¹H NMR | The nitroso group is confirmed to be on one of the imidazoline nitrogen atoms. (Detailed chemical shifts and coupling constants are not available in the cited literature). | |
| ¹³C NMR | Data not available in the cited literature. | |
| Mass Spectrometry | Molecular Weight confirmed. General fragmentation of nitrosamines involves the loss of the NO radical (30 Da). A detailed fragmentation pattern for this compound is not available in the cited literature. | |
| Infrared (IR) Spectroscopy | Data not available in the cited literature. |
Synthesis and Stability
Synthesis
This compound is synthesized by the nitrosation of Clonidine. This reaction typically occurs in an aqueous acidic medium with a nitrosating agent, such as nitrous acid (formed from a nitrite (B80452) salt, e.g., sodium nitrite, and a strong acid).
Disclaimer: This is a generalized protocol based on the literature. Specific conditions may require optimization.
-
Dissolution: Dissolve Clonidine hydrochloride in deionized water.
-
Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to the desired pH.
-
Nitrosation: While maintaining the low temperature and stirring, add a freshly prepared aqueous solution of sodium nitrite dropwise. The molar ratio of sodium nitrite to Clonidine should be carefully controlled.
-
Reaction: Allow the reaction to proceed for a specified time at low temperature. The progress of the reaction can be monitored by a suitable analytical technique like HPLC.
-
Isolation: After the reaction is complete, the product, this compound, may precipitate from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.
Caption: Generalized workflow for the synthesis of this compound.
Stability and Decomposition
This compound is unstable in aqueous acidic media, where it decomposes quantitatively back to Clonidine and nitrous acid. The decomposition is acid-catalyzed and involves a rate-limiting protonation of the substrate. This instability has implications for its presence in pharmaceutical formulations and its potential in vivo fate in the acidic environment of the stomach.
Caption: Acid-catalyzed decomposition of this compound.
Analytical Methods
The detection and quantification of this compound at trace levels, as is required for pharmaceutical impurities, necessitate highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.
Experimental Protocol: LC-MS/MS for Quantification of this compound (Generalized)
Disclaimer: This is a generalized protocol based on the literature. Specific parameters may require optimization and validation.
-
Sample Preparation:
-
Drug Substance: Accurately weigh the Clonidine drug substance and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Tablet Dosage Form: Grind the tablets to a fine powder. Extract a known weight of the powder with a suitable solvent, followed by sonication and centrifugation to remove excipients.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Poroshell 150 x 4.6 mm, 2.7 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.2%), is commonly employed.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
MRM Transitions: The specific m/z transitions for the precursor and product ions of this compound need to be determined and optimized.
-
-
Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
Caption: General workflow for the quantification of this compound.
Biological Activity and Signaling Pathways
Adrenergic Receptor Interaction (Hypothesized)
The parent compound, Clonidine, is a well-characterized α2-adrenergic receptor agonist. This compound is described as a metabolite of Clonidine and is suggested to target adrenergic receptors. However, specific data on the binding affinity and functional activity of this compound at α2-adrenergic receptors or any other receptor are not available in the reviewed literature. It is plausible that the structural modification of the imidazoline ring by the nitroso group could alter its interaction with the receptor, potentially affecting its affinity and efficacy. Further research is needed to elucidate the pharmacological profile of this compound.
Caption: Hypothesized signaling pathway of this compound.
Toxicology
As a nitrosamine, this compound is a potential genotoxic and carcinogenic compound. However, specific toxicological studies on this compound are not extensively reported in the public literature. The primary concern for nitrosamine impurities is their potential to cause mutations and cancer with long-term exposure.
Genotoxicity and Mutagenicity
The mutagenic potential of this compound has not been specifically reported in the reviewed literature. The standard assay for assessing mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.
Disclaimer: This is a generalized protocol. Specific details should follow established guidelines (e.g., OECD 471).
-
Strains: Use multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat or hamster liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal medium lacking the essential amino acid that the specific strain cannot synthesize (e.g., histidine for S. typhimurium).
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
This compound is a critical impurity to monitor in Clonidine drug products due to the well-established risks associated with nitrosamines. This technical guide has summarized the currently available information on its physical and chemical properties, synthesis, stability, and analytical detection. While some data are available, there are significant gaps in the experimental characterization of its physical properties, detailed spectroscopic data, and, most importantly, its toxicological and pharmacological profiles. Further research is essential to fully understand the risks associated with this compound and to develop effective control strategies to ensure the safety of patients. This document serves as a foundational resource to guide future research and support the efforts of scientists and professionals in the pharmaceutical industry.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rsc.org [rsc.org]
- 3. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C9H8Cl2N4O | CID 10083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Genotoxicity of N-Nitroso Clonidine Impurity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens. This technical guide provides a comprehensive overview of the potential genotoxicity of N-Nitroso Clonidine, a nitrosamine impurity that can arise from the drug substance Clonidine. Due to the limited availability of specific toxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar cyclic nitrosamines, including N-nitrosomorpholine (NMOR), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP), to infer its potential genotoxic profile. This document details the mechanisms of nitrosamine-induced genotoxicity, provides in-depth experimental protocols for key genotoxicity assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and Nitrosamine Impurities
This compound is a potential impurity that can form in drug products containing Clonidine, an active pharmaceutical ingredient used to treat high blood pressure and other conditions. The formation of this compound can occur through the reaction of the secondary amine group in the Clonidine molecule with nitrosating agents, such as nitrites, under specific conditions.
Nitrosamines are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) due to their high mutagenic and carcinogenic potential. Their presence in pharmaceuticals is strictly regulated, with health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) setting stringent acceptable intake (AI) limits to ensure patient safety.
Chemical Structure of Clonidine and this compound:
-
Clonidine: N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
-
This compound: N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine
Mechanism of Genotoxicity of Nitrosamines
The genotoxicity of most nitrosamines is not direct-acting; they require metabolic activation to exert their harmful effects. This process typically occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.
The key steps in the mechanism of nitrosamine-induced genotoxicity are:
-
Metabolic Activation: CYP enzymes, such as CYP2A6 and CYP2E1, catalyze the α-hydroxylation of the nitrosamine.
-
Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion.
-
DNA Alkylation: The highly reactive diazonium ion can then alkylate DNA bases, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.
-
DNA Adduct Formation: The formation of these DNA adducts, particularly O6-alkylguanine, can lead to mispairing during DNA replication (e.g., pairing with thymine (B56734) instead of cytosine).
-
Mutagenesis and Carcinogenesis: If not repaired, these mispairings can become fixed as mutations in the DNA sequence, potentially leading to the initiation of cancer.
Key Genotoxicity Assays for Nitrosamine Impurities
A battery of in vitro and in vivo tests is used to assess the genotoxic potential of nitrosamine impurities. The following are the most critical assays:
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines whether a test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. For nitrosamines, an "enhanced" Ames test protocol is recommended due to the requirement for specific metabolic activation conditions.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal damage.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.
Experimental Protocols
Enhanced Bacterial Reverse Mutation Assay (Ames Test) for Nitrosamines
Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).
-
Metabolic Activation System: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat or hamster liver S9 fraction. For enhanced testing of nitrosamines, 30% hamster liver S9 is often recommended.
-
Media: Vogel-Bonner Medium E (for minimal glucose agar (B569324) plates), Oxoid Nutrient Broth No. 2 (for overnight cultures).
-
Reagents: D-glucose, L-histidine, D-biotin, L-tryptophan, top agar components.
-
Positive Controls: Strain-specific mutagens (e.g., 2-nitrofluorene, sodium azide, 9-aminoacridine) and nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA).
-
Test Substance: this compound or surrogate.
Procedure:
-
Strain Preparation: Inoculate overnight cultures of each tester strain in nutrient broth and incubate at 37°C with shaking.
-
Pre-incubation Method: a. To a sterile tube, add the test substance at various concentrations, the tester strain culture, and either S9 mix or a buffer without S9. b. Pre-incubate the mixture at 37°C for 30 minutes with gentle shaking. c. Add molten top agar (supplemented with a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for the E. coli strain) to the tube. d. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is characterized by a concentration-dependent increase in the number of revertant colonies and a reproducible increase of at least two-fold over the solvent control.
In-Depth Technical Guide: N-Nitroso Clonidine (CAS 148950-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso Clonidine (B47849) (CAS 148950-49-6) is a nitrosamine (B1359907) impurity and a derivative of Clonidine, an active pharmaceutical ingredient (API) primarily used for treating hypertension and attention deficit hyperactivity disorder (ADHD).[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential carcinogenic nature.[3][4] This technical guide provides a comprehensive overview of the core properties of N-Nitroso Clonidine, including its chemical identity, physicochemical properties, synthesis, and analytical quantification, to support research, drug development, and quality control activities.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as N-(2,6-dichlorophenyl)-4,5-dihydro-1-nitroso-1H-imidazol-2-amine.[5][6][7] It is formed from the nitrosation of the secondary amine present in the imidazoline (B1206853) ring of Clonidine.[8]
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 148950-49-6 | [7] |
| Molecular Formula | C₉H₈Cl₂N₄O | [7] |
| Molecular Weight | 259.09 g/mol | [7] |
| Appearance | Yellow Solid | [9] |
| Solubility | Soluble in DMSO and Methanol | |
| Storage Conditions | -20°C for long-term storage | |
| Purity (by HPLC) | >95% |
Spectroscopic Data
While certificates of analysis for commercially available reference standards confirm the structure of this compound by ¹H NMR and Mass Spectrometry, detailed spectroscopic data such as chemical shifts and fragmentation patterns are not extensively published. General characteristics of mass spectra for N-nitroso compounds often show a molecular ion peak and fragment ions corresponding to the loss of the nitroso group (NO) or related fragments.[10][11]
Synthesis and Formation
This compound is not a commercial product intended for therapeutic use but is rather an impurity that can form under specific conditions.
Synthetic Pathway
The primary route of formation involves the reaction of Clonidine with a nitrosating agent, such as nitrous acid (HNO₂), which can be generated from nitrites (e.g., sodium nitrite) in an acidic medium.[3] This reaction is a classic nitrosation of a secondary amine.
Caption: Synthesis of this compound from Clonidine.
Experimental Protocol: Synthesis of this compound
A reported method for the synthesis of this compound involves the following steps:
-
Dissolution of Clonidine: Clonidine is dissolved in a suitable organic solvent.
-
Preparation of Nitrosating Agent: An aqueous solution of sodium nitrite (B80452) is acidified, typically with hydrochloric acid, to generate nitrous acid in situ.
-
Reaction: The Clonidine solution is added to the acidic nitrite solution at a controlled temperature (e.g., room temperature).
-
Work-up and Isolation: The reaction mixture is then subjected to extraction and purification processes, such as chromatography, to isolate the this compound product.
Analytical Methodology
The detection and quantification of this compound at trace levels, as required for impurity analysis in pharmaceutical products, necessitate highly sensitive analytical techniques.
LC-MS/MS Method for Quantification
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in both drug substances and tablet dosage forms.[1][2]
Table 2: Key Parameters of the LC-MS/MS Method
| Parameter | Description |
| Chromatographic Column | Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 µm) |
| Column Temperature | 30 °C |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.8 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
This method has demonstrated high specificity, linearity, accuracy, and precision for quantifying this compound at levels relevant to regulatory requirements.[1][2]
Caption: Workflow for the quantification of this compound.
Biological Activity and Toxicological Profile
General Concerns Regarding Nitrosamine Impurities
N-Nitroso compounds are classified as a "cohort of concern" by regulatory agencies due to the potent carcinogenicity of many members of this class in animal studies.[5] Their carcinogenic activity is often linked to their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA.[12] This DNA damage, if not repaired, can lead to mutations and potentially initiate cancer.[12]
Specific Data for this compound
Currently, there is a lack of publicly available studies specifically investigating the in vitro or in vivo biological activity, mechanism of action, or specific signaling pathways affected by this compound. Its toxicological profile is inferred from the broader class of nitrosamines. Regulatory guidelines necessitate the control of such impurities in pharmaceutical products to levels that are considered to pose a negligible cancer risk.[3]
Conclusion
This compound is a critical impurity to monitor in the manufacturing and storage of Clonidine-containing drug products. This guide has summarized the key technical information available for this compound, including its synthesis and analytical detection. The general toxicological concerns associated with nitrosamines underscore the importance of robust analytical methods for their control. Further research into the specific biological activities of this compound would be beneficial for a more comprehensive risk assessment.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. rsisinternational.org [rsisinternational.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. efpia.eu [efpia.eu]
- 7. riverxlab.com [riverxlab.com]
- 8. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 9. N-(2,6-Dichlorophenyl)-4,5-dihydro-1-nitroso-1H-imidazol-2-amine | CAS No- 148950-49-6 | Simson Pharma Limited [simsonpharma.com]
- 10. osti.gov [osti.gov]
- 11. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs) | International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitroso drug substance-related impurities (NDSRIs) has presented a formidable challenge to the pharmaceutical industry, demanding a deeper understanding of their formation, risk assessment, and mitigation. These impurities, often potent mutagens, can form during the manufacturing and storage of drug products, necessitating stringent control to ensure patient safety. This in-depth technical guide provides a comprehensive overview of the core scientific and regulatory principles surrounding NDSRIs, equipping researchers, scientists, and drug development professionals with the knowledge to navigate this complex landscape.
The Genesis of NDSRIs: Formation Mechanisms and Risk Factors
NDSRIs are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[1][2][3] Their formation is a chemical process involving the reaction of a nitrosatable amine functional group within the API or its precursors with a nitrosating agent.[1][4]
Key Reactants and Conditions:
-
Vulnerable Amines: Secondary and tertiary amines are the primary precursors to NDSRIs. Quaternary amines can also be involved. The basicity of the amine plays a crucial role, with less basic aromatic amines generally reacting slower than aliphatic amines.
-
Nitrosating Agents: Nitrous acid (HNO₂), formed from nitrite (B80452) salts under acidic conditions, is the most common nitrosating agent. Other nitrosating agents include dinitrogen tetroxide and nitric oxide. Nitrite impurities can be found in raw materials, excipients, and even water.
-
Favorable Conditions: Acidic conditions are a primary driver for NDSRI formation. Elevated temperatures and the presence of water can also accelerate the reaction, even in solid dosage forms.
Risk Factors in Pharmaceutical Manufacturing:
-
API Synthesis: The synthetic route of the API can introduce risks, particularly if nitrosating agents are used or if secondary/tertiary amine intermediates are present.
-
Excipients: Certain common excipients have been found to contain trace amounts of nitrites, which can act as a source for nitrosation.
-
Formulation: The pH of the final drug product formulation can significantly influence the rate of NDSRI formation. Acidic micro-environments within a solid dosage form can promote nitrosation.
-
Storage Conditions: Inadequate storage conditions, such as high humidity and temperature, can lead to the degradation of the drug substance or excipients, potentially creating a favorable environment for NDSRI formation over the product's shelf-life.
Diagram: NDSRI Formation Pathway
Caption: General pathway for the formation of NDSRIs.
Assessing the Risk: Regulatory Frameworks and Analytical Detection
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine (B1359907) impurities in pharmaceuticals. A key aspect of these guidelines is the requirement for manufacturers to conduct thorough risk assessments to identify and mitigate the potential for NDSRI formation.
The Three-Step Regulatory Approach
A harmonized three-step approach is recommended for managing nitrosamine impurities:
-
Risk Assessment: A comprehensive evaluation of the manufacturing process for both the API and the drug product to identify potential sources of nitrosating agents and vulnerable amines.
-
Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product must be performed using validated, sensitive analytical methods.
-
Mitigation and Reporting: If NDSRIs are detected above the acceptable intake (AI) limit, manufacturers must implement changes to the manufacturing process or formulation to reduce the impurity to an acceptable level and report these changes to the regulatory authorities.
Determining Acceptable Intake (AI) Limits
The AI limit for an NDSRI is a level that approximates a negligible increased cancer risk (one additional case in 100,000 people) based on a lifetime of exposure. For NDSRIs with limited or no carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is a framework used to assign a predicted potency category and a corresponding AI limit based on structure-activity relationships (SAR).
Table 1: FDA's Predicted Carcinogenic Potency Categories and Recommended AI Limits for NDSRIs
| Potency Category | Recommended AI (ng/day) | Comments |
| 1 | 26.5 | Equal to the class-specific limit for the most potent nitrosamine, N-nitrosodiethylamine (NDEA). |
| 2 | 100 | Representative of potent, well-studied nitrosamines like N-nitrosodimethylamine (NDMA) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). |
| 3 | 400 | For NDSRIs with lower carcinogenic potency due to weakly deactivating structural features. |
| 4 | 1500 | For NDSRIs predicted to have low carcinogenic potency due to unfavorable metabolic activation or favored clearance pathways. Set at the Threshold of Toxicological Concern (TTC). |
| 5 | 1500 | For NDSRIs not expected to be metabolically activated via α-hydroxylation due to steric hindrance or lack of α-hydrogens. Set at the TTC. |
Source: Adapted from FDA guidance documents.
An alternative to the CPCA is the use of a read-across assessment from a suitable surrogate compound with robust carcinogenicity data. The selection of an appropriate surrogate is critical and must be scientifically justified based on structural similarity and predicted metabolic pathways.
Diagram: NDSRI Risk Assessment Workflow
References
N-Nitroso Clonidine: An In-depth Technical Guide on Its Biological Significance as a Nitrosamine Impurity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific biological activity, such as receptor binding affinities or pharmacological effects, of N-Nitroso Clonidine (B47849). The predominant focus of existing research and regulatory documentation is on its identity as a potential genotoxic nitrosamine (B1359907) impurity in the drug substance, clonidine. This guide, therefore, provides a comprehensive overview of N-Nitroso Clonidine from the perspective of its chemical properties, formation, toxicological risks associated with nitrosamines, and the regulatory framework for its control.
Executive Summary
This compound is a nitrosamine derivative of clonidine, an alpha-2 adrenergic agonist used in the treatment of hypertension and other conditions. The presence of nitrosamine impurities in pharmaceuticals is a significant concern for global regulatory agencies due to their classification as probable human carcinogens.[1] Consequently, the scientific and industrial focus on this compound has been centered on its detection, formation, and risk assessment as a drug substance-related impurity, rather than on any potential therapeutic or specific biological activity. This document summarizes the available chemical data, outlines the general toxicological concerns for nitrosamines, details the regulatory landscape for their control, and provides protocols for the synthesis and detection of this compound.
Chemical Properties and Formation
This compound (NNC) is formed from the nitrosation of clonidine, which contains a secondary amine within its imidazoline (B1206853) ring structure that is susceptible to this reaction.[2][3]
Comparative Chemical Data
The following table summarizes the key chemical properties of this compound in comparison to its parent compound, clonidine.
| Property | This compound | Clonidine |
| IUPAC Name | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
| CAS Number | 148950-49-6 | 4205-90-7 |
| Molecular Formula | C₉H₈Cl₂N₄O | C₉H₉Cl₂N₃ |
| Molecular Weight | 259.09 g/mol | 230.09 g/mol |
Formation Pathway
Clonidine can undergo nitrosation in the presence of nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to yield this compound.[4]
Figure 1. Formation of this compound from Clonidine.
Toxicological Profile of Nitrosamines
While specific toxicological data for this compound is not available, the broader class of N-nitrosamines is well-studied. They are considered a "cohort of concern" due to their potential mutagenic and carcinogenic properties.
Mechanism of Genotoxicity
The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of highly reactive electrophilic species that can alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication and initiate carcinogenesis.
Regulatory Framework and Risk Assessment
The discovery of nitrosamine impurities in several drug products has prompted stringent regulatory actions from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Acceptable Intake (AI) Limits
Regulatory bodies have established acceptable intake (AI) limits for various nitrosamines to ensure patient safety. The AI for this compound has been established based on toxicological assessments.
| Regulatory Body/Source | Acceptable Intake (AI) Limit for this compound (ng/day) |
| TGA (Australia) | 553 |
Risk Assessment Workflow
Pharmaceutical manufacturers are required to perform a risk assessment for the presence of nitrosamines in their products. This involves a three-step process:
-
Risk Evaluation: Identifying potential sources of nitrosamine contamination in the active pharmaceutical ingredient (API) and finished product manufacturing processes.
-
Confirmatory Testing: If a risk is identified, performing sensitive analytical testing to detect and quantify any nitrosamine impurities.
-
Mitigation: Implementing changes to the manufacturing process to prevent or reduce the formation of nitrosamines to levels below the AI limit.
Figure 2. Nitrosamine Impurity Risk Assessment Workflow.
Experimental Protocols
As there are no published studies on the biological activity of this compound, this section details the protocols for its chemical synthesis and analytical detection.
Synthesis of this compound
This protocol is adapted from the literature and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
Clonidine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 0.1 M
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chromatography supplies for purification
Procedure:
-
Dissolve clonidine (1.5 mmol) in DMSO (2 cm³).
-
Prepare a solution of sodium nitrite (15 mmol) in 0.1 M aqueous HCl (10 cm³).
-
Add the clonidine solution to the stirred sodium nitrite solution at room temperature.
-
The reaction will yield a mixture of mono- and di-nitroso clonidine.
-
The products can be separated and purified using chromatographic techniques.
Analytical Detection by LC-MS/MS
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of this compound in drug substances and products.
Instrumentation and Conditions (Example):
-
LC System: UHPLC system
-
Column: Poroshell C18 (e.g., 150 x 4.6 mm, 2.7 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
MS Detector: Tandem mass spectrometer
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
Method Validation: The method should be validated according to regulatory standards (e.g., ICH guidelines) for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a compound of interest primarily due to its potential presence as a genotoxic impurity in clonidine-containing pharmaceuticals. There is a notable absence of data on its specific biological activities, such as receptor interactions or pharmacological effects. The focus for researchers, scientists, and drug development professionals should be on understanding the risks associated with nitrosamine impurities, implementing robust analytical methods for their detection, and adhering to the regulatory guidelines for their control to ensure the safety and quality of pharmaceutical products. Future research could explore the potential for this compound to interact with biological systems, but for now, it remains categorized within the broader class of potentially harmful nitrosamines.
References
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Acceptable Intake Limits for N-Nitroso Clonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acceptable intake (AI) limits for N-Nitroso Clonidine (B47849), a potential nitrosamine (B1359907) impurity in clonidine drug products. This document outlines the regulatory landscape, the scientific basis for the established limits, and the analytical methodologies for detection. It is intended to serve as a vital resource for professionals involved in the research, development, and quality control of pharmaceuticals.
Executive Summary
Regulatory bodies, including the European Medicines Agency (EMA) and Australia's Therapeutic Goods Administration (TGA), have established an acceptable intake (AI) limit of 553 ng/day for N-Nitroso Clonidine. This limit is based on a toxicological assessment using a structure-activity relationship (SAR) and read-across approach from a surrogate compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG). The analytical method of choice for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide delves into the specifics of the AI derivation, the toxicological underpinnings, and the practical aspects of analytical testing.
Regulatory Acceptable Intake Limits
The established acceptable intake limits for this compound by major regulatory agencies are summarized in the table below. These limits are harmonized based on the available toxicological data and risk assessment principles.
| Regulatory Agency | Acceptable Intake (AI) Limit | Source |
| European Medicines Agency (EMA) | 553 ng/day | [1] |
| Therapeutic Goods Administration (TGA), Australia | 553 ng/day | [2] |
Toxicological Basis for the Acceptable Intake Limit
The determination of the AI for this compound is not based on direct long-term carcinogenicity studies of the compound itself. Instead, a scientifically rigorous approach of read-across from a structurally similar and well-studied surrogate compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), was employed.[1]
Surrogate Compound: N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
MNNG is a potent, direct-acting alkylating agent and a known carcinogen. Its extensive toxicological database allows for a reliable estimation of its carcinogenic potency, which is then used to infer the potential risk associated with structurally related compounds like this compound.
Carcinogenic Potency of the Surrogate
The carcinogenic potency of MNNG is expressed as the TD50 value, which is the chronic dose rate in mg/kg bodyweight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at zero dose. The TD50 value for MNNG, as referenced in the Lhasa Carcinogenicity Database, is crucial for the calculation of the AI. While a specific TD50 value from a single study is not explicitly cited in the publicly available regulatory documents for the derivation of the this compound AI, the Lhasa Carcinogenicity Database, a successor to the Carcinogenic Potency Database (CPDB), provides a harmonized TD50 value for MNNG in rats via oral administration. The harmonic mean of the TD50 values from multiple studies is often used for regulatory purposes. For MNNG, the CPDB reports a TD50 of 0.096 mg/kg/day in rats.[3]
The AI is calculated from the TD50 using a formula that extrapolates a dose corresponding to a 1 in 100,000 lifetime cancer risk.
Experimental Protocols: Analytical Detection
The standard analytical procedure for the quantification of this compound in clonidine drug substances and products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity to detect trace levels of this impurity.
Sample Preparation
A robust sample preparation method is critical for accurate quantification. A common approach involves:
-
Dissolution: The clonidine drug substance or a crushed tablet is dissolved in a suitable solvent, typically a mixture of methanol (B129727) and water.
-
Extraction: The this compound impurity is extracted from the sample matrix.
-
Centrifugation/Filtration: The sample is centrifuged or filtered to remove any undissolved excipients or particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
A typical LC-MS/MS method for the analysis of this compound is detailed below.
| Parameter | Specification |
| Liquid Chromatography | |
| Column | Poroshell C18 (or equivalent), e.g., 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [Insert precursor ion m/z for this compound] |
| Product Ions (m/z) | [Insert product ions m/z for this compound] |
Note: The specific precursor and product ions will need to be determined based on the mass spectrum of the this compound reference standard.
Signaling Pathways and Mechanism of Carcinogenicity
The carcinogenic potential of this compound is believed to follow the general mechanism established for many N-nitroso compounds. This involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA, resulting in mutations and potentially initiating cancer.
Metabolic Activation Pathway
The proposed metabolic activation pathway for this compound is illustrated in the following diagram. This pathway is initiated by α-hydroxylation, a key step catalyzed by CYP enzymes.
Logical Workflow for Risk Assessment
The logical workflow for the risk assessment and control of this compound impurities in pharmaceutical products is a stepwise process that integrates chemistry, toxicology, and analytical science.
Conclusion
The establishment of a 553 ng/day acceptable intake limit for this compound provides a clear regulatory target for the pharmaceutical industry. This limit, derived through a scientifically sound read-across approach from the potent carcinogen MNNG, underscores the importance of controlling nitrosamine impurities. Adherence to this limit, verified through validated and sensitive analytical methods such as LC-MS/MS, is essential to ensure the safety and quality of clonidine-containing medicines. This technical guide provides the core information necessary for researchers, scientists, and drug development professionals to navigate the complexities of this compound impurity control.
References
- 1. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.toxplanet.com [files.toxplanet.com]
- 3. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]
Methodological & Application
Application Note: Quantitative Analysis of N-Nitroso Clonidine in Pharmaceutical Formulations by LC-MS/MS
Introduction
N-Nitroso-Clonidine is a potential genotoxic impurity that can form in clonidine (B47849) drug products, a medication used to treat hypertension and attention deficit hyperactivity disorder (ADHD).[1][2] Due to the carcinogenic potential of N-nitrosamine compounds, regulatory agencies worldwide require strict control and monitoring of these impurities in pharmaceutical products. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) a method for the quantification of N-Nitroso Clonidine in both drug substance and tablet dosage forms. The method is validated to demonstrate its specificity, linearity, accuracy, and precision, making it suitable for quality control and regulatory submissions.
Analytical Method
The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the detection and quantification of this compound at trace levels.
Instrumentation and Consumables
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm particle size.[2]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.
-
Reagents: Formic acid (reagent grade).
-
Vials: Amber glass or polypropylene (B1209903) autosampler vials.
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of 0.2% formic acid in water and 0.2% formic acid in acetonitrile to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the specification level.
Sample Preparation
For Clonidine Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of clonidine into a suitable volumetric flask.
-
Add a volume of 50:50 (v/v) methanol/water to the flask.
-
Sonicate for 15 minutes to ensure complete dissolution of the drug and extraction of the impurity.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
For Clonidine Drug Substance:
-
Accurately weigh approximately 50 mg of the clonidine drug substance into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.
-
Transfer an aliquot into an autosampler vial for analysis.
LC-MS/MS Method Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm[2] |
| Mobile Phase A | 0.2% Formic Acid in Water[2] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 70 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 10 |
| 18.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 260.1 |
| Product Ion (Q3) - Quantifier | To be determined experimentally (e.g., a prominent fragment ion) |
| Product Ion (Q3) - Qualifier | To be determined experimentally (e.g., a secondary fragment ion) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for this compound |
| Source Temperature | To be optimized based on instrument |
Note: The molecular weight of this compound is 259.09 g/mol . The precursor ion [M+H]⁺ is therefore m/z 260.1. The product ions for quantification and qualification should be determined by direct infusion of a standard solution and optimization of the collision energy to obtain stable and intense fragments.
Method Validation Summary
The described analytical method was validated according to regulatory standards, demonstrating its suitability for the intended purpose.
Table 2: Method Validation Data for this compound Quantification
| Validation Parameter | Result |
| Linearity (R²) | 0.999 |
| Accuracy (% Recovery) | 90% to 105% |
| Precision (% RSD) | < 1.9% |
| Intermediate Precision (% RSD) | < 1.6% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Solution Stability | Stable for up to 48 hours |
Data Presentation
Table 3: Quantitative Data Summary for this compound
| Parameter | This compound |
| Precursor Ion (Q1) m/z | 260.1 |
| Product Ion (Q3) m/z (Quantifier) | e.g., 230.1 (loss of NO) |
| Product Ion (Q3) m/z (Qualifier) | e.g., 202.1 (further fragmentation) |
| Retention Time (min) | To be determined |
| Linearity Range | LOQ to 150% of specification |
| Correlation Coefficient (R²) | 0.999 |
Note: The product ions provided are hypothetical and should be experimentally determined.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Formation pathway of this compound impurity.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in pharmaceutical samples. The method is highly specific due to the use of Multiple Reaction Monitoring and demonstrates excellent linearity, accuracy, and precision. This validated method is a valuable tool for pharmaceutical manufacturers to ensure the safety and quality of clonidine-containing products by monitoring and controlling the levels of this potential genotoxic impurity.
References
- 1. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Nitroso Clonidine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine (B47849) is a potent α2-adrenergic receptor agonist used in the treatment of hypertension and other conditions.[1][2] During the synthesis or storage of clonidine hydrochloride, impurities can arise, including N-nitroso derivatives, which are a class of compounds known for their potential genotoxic effects.[3] Regulatory bodies worldwide require strict control and monitoring of such impurities in pharmaceutical products. This application note provides a detailed protocol for the identification and quantification of N-Nitroso Clonidine using a reference standard and a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
This compound, with the chemical name N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine, is a potential impurity in clonidine drug substances and products.[3][4] Its monitoring is crucial to ensure the safety and quality of the final pharmaceutical product. The method described herein is designed to be specific, accurate, and precise for the quantification of this impurity.
Chemical Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine | 148950-49-6 | C₉H₈Cl₂N₄O | 259.09 g/mol |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Neat)
-
Clonidine Hydrochloride
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Phosphoric Acid (Analytical Grade)
-
Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)
Instrumentation
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on established methods for clonidine and other nitrosamine (B1359907) impurities and should be optimized for individual laboratory setups.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Phosphate Buffer (pH 4.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Phosphate Buffer (pH 4.0): Dissolve 1.6 g of potassium dihydrogen phosphate in 400 mL of ultrapure water. Adjust the pH to 4.0 with 85% phosphoric acid.[5]
This compound Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored protected from light in a refrigerator.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation (for Clonidine Drug Substance): Accurately weigh a sample of clonidine hydrochloride drug substance and dissolve it in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines. The following tables summarize the expected performance characteristics of the method.
Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10.0 | ≥ 0.999 |
Accuracy (Recovery)
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| 50% | 1.0 | 98.5 | 90.0 - 110.0 |
| 100% | 2.0 | 101.2 | 90.0 - 110.0 |
| 150% | 3.0 | 99.8 | 90.0 - 110.0 |
Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) | Acceptance Criteria (%) |
| This compound | 2.0 | < 2.0 | < 2.0 | ≤ 2.0 |
Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.03 | ~0.1 |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. Clonidine has been shown to be susceptible to degradation under oxidative conditions.[6]
Oxidative Degradation: Treat a solution of clonidine hydrochloride (1 mg/mL) with 3% hydrogen peroxide and heat at 60°C. Analyze samples at various time points to observe the formation of degradation products and ensure they do not interfere with the this compound peak.
Visualizations
Clonidine Signaling Pathway
Caption: Simplified signaling pathway of Clonidine.
Experimental Workflow for this compound Analysis
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of the this compound impurity in clonidine drug substance. The method is specific, linear, accurate, and precise, making it suitable for routine quality control testing in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the safety and quality of clonidine-containing products.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clonidine - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H8Cl2N4O | CID 10083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 148950-49-6 | LGC Standards [lgcstandards.com]
- 5. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
- 6. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of N-Nitroso Clonidine using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects.[1][2] N-nitrosamines are classified as probable or possible human carcinogens and are considered a "cohort of concern" under ICH M7 guidelines.[3] The discovery of these impurities in various drug products has led to recalls and heightened regulatory scrutiny, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification at trace levels.
Clonidine, a medication used for treating hypertension and other conditions, contains a secondary amine structure that is susceptible to nitrosation, potentially forming N-Nitroso Clonidine. This application note provides a detailed protocol for the detection and quantification of this compound in drug substances and products using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). LC-HRMS is a powerful technique that offers high sensitivity and selectivity, enabling accurate mass measurements for confident identification and quantification of trace-level impurities.
Experimental Workflow
The overall workflow for the analysis of this compound by LC-HRMS involves sample preparation, chromatographic separation, high-resolution mass spectrometric detection, and data analysis.
Caption: A typical experimental workflow for this compound analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Clonidine drug substance/product
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
PVDF syringe filters (0.22 µm)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Analytical column: Poroshell C18, 150 x 4.6 mm, 2.7 µm particle size, or equivalent
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Intermediate Standard Solution (1 µg/mL): Dilute 1 mL of the stock standard solution to 100 mL with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the intermediate standard solution with the initial mobile phase composition. A typical range would be 0.1 to 50 ng/mL.
Sample Preparation
-
Drug Substance: Accurately weigh 100 mg of the Clonidine drug substance into a 15 mL centrifuge tube. Add 5.0 mL of methanol and vortex until fully dissolved.
-
Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of Clonidine. Transfer the powder to a suitable container, add 10.0 mL of methanol, and shake for 40 minutes.
-
Centrifugation and Filtration: Centrifuge the sample preparations at 4500 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
LC-HRMS Conditions
| Parameter | Condition |
| LC Column | Poroshell C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |
| Resolution | > 45,000 |
| Scan Range | m/z 50-500 |
| Data Acquisition | Full Scan MS |
Data Analysis and Quantification
The quantification of this compound is performed by comparing the peak area from the extracted ion chromatogram of the sample to the calibration curve generated from the working standard solutions. The high-resolution capability of the mass spectrometer allows for the extraction of the accurate mass of the protonated this compound molecule ([M+H]⁺), providing high selectivity and minimizing interferences from matrix components.
Caption: A logical workflow for data analysis and quantification.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of nitrosamine impurities using LC-HRMS. The values for this compound are based on published data for similar compounds and methods.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL (ppb) |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL (ppb) |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Regulatory Context
Regulatory bodies such as the FDA and EMA have established strict limits for nitrosamine impurities in drug products. The acceptable intake (AI) limit for many nitrosamines is in the nanogram-per-day range. For instance, the AI for NDMA is 96 ng/day, and for NDEA, it is 26.5 ng/day. If multiple nitrosamines are present, the total daily intake should not exceed 26.5 ng/day unless otherwise justified. Manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated analytical methods.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-HRMS. The high sensitivity, selectivity, and accuracy of this method make it well-suited for ensuring that Clonidine drug products meet the stringent regulatory requirements for nitrosamine impurities, ultimately safeguarding patient health. The provided workflow and protocols can be adapted and validated by analytical laboratories for routine quality control testing.
References
Application Note: Structural Elucidation of N-Nitroso Clonidine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application guidance for the structural elucidation of N-Nitroso Clonidine, a potential nitrosamine (B1359907) impurity of the antihypertensive drug Clonidine, using Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of nitrosamines in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Therefore, robust analytical methods for their identification and characterization are crucial. This note outlines the principles of using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques for the unambiguous structural confirmation of this compound. While specific chemical shift values are proprietary to primary research, this guide provides the necessary protocols and expected spectral changes to aid researchers in their analyses.
Introduction
Clonidine is an α2-adrenergic agonist used in the treatment of hypertension.[1] The presence of a secondary amine in the imidazoline (B1206853) ring of Clonidine makes it susceptible to nitrosation, potentially forming this compound under certain conditions. Regulatory agencies worldwide require rigorous control of nitrosamine impurities in pharmaceutical products. NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for the definitive identification of such impurities.
The structural confirmation of this compound relies on comparing its NMR spectra with that of the parent drug, Clonidine. The introduction of the nitroso group (-N=O) induces significant changes in the electronic environment of the neighboring nuclei, resulting in predictable shifts in the NMR signals.
Structural Considerations and Expected Spectral Changes
The nitrosation of Clonidine is reported to occur on one of the nitrogen atoms within the imidazoline ring.[1] Due to the restricted rotation around the N-N bond in the N-nitrosamine moiety, it is common to observe two distinct sets of signals in the NMR spectrum, corresponding to the E and Z rotamers (also referred to as cis and trans isomers). The ratio of these rotamers can be influenced by the solvent and temperature.
Key expected changes in the NMR spectra of this compound compared to Clonidine:
-
¹H NMR: Protons on the carbon atoms adjacent to the nitrosated nitrogen (the methylene (B1212753) protons of the imidazoline ring) are expected to experience a significant downfield shift due to the deshielding effect of the nitroso group. The presence of rotamers will likely result in two sets of signals for these protons.
-
¹³C NMR: The carbon atoms of the imidazoline ring, particularly those bonded to the nitrosated nitrogen, will also exhibit downfield shifts in the ¹³C NMR spectrum. Again, two sets of signals may be observed for these carbons if rotamers are present in significant quantities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Will confirm the coupling relationships between adjacent protons, helping to trace the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon, allowing for the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the position of the nitroso group by observing correlations from the imidazoline protons to the carbons of the dichlorophenyl ring and the C=N carbon.
-
Data Presentation
The following tables are intended to be populated with experimental data. The specific chemical shifts for this compound should be obtained from primary literature, such as the work by Iley et al. (1993), or through experimental analysis. For illustrative purposes, the known chemical shifts for Clonidine are provided.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | Clonidine (in DMSO-d₆) | This compound (Expected in DMSO-d₆) |
| Aromatic-H | 7.42 (d) | Data from primary literature |
| Aromatic-H | 7.30 (t) | Data from primary literature |
| Imidazoline-CH₂ | 3.59 (s) | Significant downfield shift expected, potential for two sets of signals |
| NH | 6.55 (br s) | Signal may be broadened or absent |
| NH (ring) | Not explicitly reported | Signal may be broadened or absent |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | Clonidine (in DMSO-d₆) | This compound (Expected in DMSO-d₆) |
| C=N | 158.4 | Downfield shift expected |
| Aromatic C (ipso, C-Cl) | 127.8 | Data from primary literature |
| Aromatic C (ipso, C-N) | 145.7 | Data from primary literature |
| Aromatic CH | 129.1 | Data from primary literature |
| Aromatic CH | 123.4 | Data from primary literature |
| Imidazoline-CH₂ | 43.8 | Significant downfield shift expected, potential for two sets of signals |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound reference standard or the sample to be analyzed.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.
-
Instrument: 500 MHz (or higher) NMR spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR:
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
2D NMR (COSY):
-
Pulse Sequence: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Relaxation Delay: 2.0 s
2D NMR (HSQC):
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Increments: 256
-
Relaxation Delay: 2.0 s
2D NMR (HMBC):
-
Pulse Sequence: hmbcgpndqf
-
Number of Scans: 32
-
Increments: 256
-
Relaxation Delay: 2.0 s
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the coupling patterns in the ¹H NMR spectrum.
-
Assign the proton and carbon signals using the 2D NMR data.
-
Compare the assigned chemical shifts with those of Clonidine to confirm the structural changes consistent with N-nitrosation.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structural elucidation by NMR.
Conclusion
NMR spectroscopy is an essential technique for the definitive structural elucidation of this compound. By combining one-dimensional and two-dimensional NMR experiments, researchers can unambiguously determine the position of the nitroso group and confirm the identity of this potential impurity. The protocols and guidelines presented in this application note provide a robust framework for the analysis of this compound, contributing to the safety and quality of pharmaceutical products.
References
Application Notes and Protocols for Nitrosamine Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities in their products.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted analytical technique for the detection and quantification of volatile and semi-volatile nitrosamines at trace levels, making it a critical tool for ensuring drug safety and regulatory compliance.[6][7]
This document provides detailed application notes and protocols for the analysis of nitrosamines using GC-MS, including various sample preparation techniques and instrument parameters. The methodologies are designed to achieve the high sensitivity and selectivity required to meet and exceed current regulatory expectations.[2]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix (drug substance or drug product), the volatility of the target nitrosamines, and the desired sensitivity.
a) Liquid-Liquid Extraction (LLE)
This method is suitable for a wide range of drug substances and products, especially for less volatile nitrosamines.[8]
-
Protocol:
-
Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube.[9] For finished products, a representative sample may be prepared from ground tablets.[10]
-
Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution in water.[9]
-
Vortex the mixture briefly and then shake for at least 5 minutes to ensure complete dissolution or suspension.[10]
-
Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension, vortex briefly, and shake for an additional 5 minutes.[9][10]
-
Centrifuge the suspension at approximately 10,000 g for at least 5 minutes to separate the layers.[10]
-
Carefully collect the organic (DCM) layer, which now contains the extracted nitrosamines.
-
The organic extract can be filtered through a 0.2 µm syringe filter before analysis.[9]
-
Internal standards (e.g., deuterated nitrosamines like NDMA-d6) should be added before extraction to correct for matrix effects and variations in extraction efficiency.[9]
-
b) Direct Dispersion in an Organic Solvent
This method is applicable for samples that are soluble in organic solvents.[9]
-
Protocol:
c) Headspace (HS) Injection
Headspace analysis is a convenient technique for volatile nitrosamines as it requires minimal sample preparation and reduces matrix introduction into the GC-MS system.[8][11]
-
Protocol:
-
Place a weighed amount of the drug product into a headspace vial.
-
Add a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a basic solution) to dissolve or suspend the sample.[1]
-
The vial is then sealed and heated in the headspace autosampler to allow the volatile nitrosamines to partition into the gas phase.[12]
-
A sample of the headspace gas is then automatically injected into the GC-MS for analysis.[1]
-
GC-MS and GC-MS/MS Methodology
Triple quadrupole mass spectrometry (MS/MS) is often preferred over single quadrupole MS due to its enhanced sensitivity and selectivity, which is crucial for detecting trace-level impurities and avoiding false positives.[7][13]
-
Typical GC-MS/MS Parameters:
-
Gas Chromatograph (GC): Agilent 8890 GC or similar[9]
-
Mass Spectrometer (MS): Agilent 7010B GC/MS/MS or similar[9]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is commonly used.
-
Oven Program: A typical program might be: initial temperature of 70 °C held for 4 minutes, then ramped at 20 °C/min to 240 °C and held for 3.5 minutes.[1]
-
Ion Source: Electron Ionization (EI)[14]
-
MS Source Temperature: 230 °C[1]
-
Quadrupole Temperature: 150 °C[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for GC-MS/MS or Selected Ion Monitoring (SIM) for GC-MS.[1][13]
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for nitrosamine (B1359907) analysis by GC-MS from various studies.
| Nitrosamine | Method | Matrix | LOD (ng/g or ppb) | LOQ (ng/g or ppb) | Recovery (%) | Linearity (R²) | Reference |
| NDMA | Headspace GC-MS | Drug Products | - | - | - | - | [11] |
| NDEA | Headspace GC-MS | Drug Products | - | - | - | - | [11] |
| NDIPA | Headspace GC-MS | Drug Products | - | - | - | - | [11] |
| NEIPA | Headspace GC-MS | Drug Products | - | - | - | - | [11] |
| NDMA | GC-MS/MS | Valsartan | 0.02 ppm | 0.06 ppm | 91.9 - 122.7% | >0.999 | |
| NDEA | GC-MS/MS | Valsartan | 0.03 ppm | 0.09 ppm | 91.9 - 122.7% | >0.999 | |
| NEIPA | GC-MS/MS | Valsartan | 0.02 ppm | 0.06 ppm | 91.9 - 122.7% | >0.999 | |
| NDIPA | GC-MS/MS | Valsartan | 0.02 ppm | 0.06 ppm | 91.9 - 122.7% | >0.999 | |
| Multiple Nitrosamines | GC-MS/MS | Metformin | 1.0, 2.0, 2.5, 10 ng/g (spiked levels) | - | 70 - 130% | 0.6 - 6,000 ng/g | [8] |
| NDMA, NDEA, etc. | GC-MS/MS | Drug Substance/Product | - | < 3 ppb | 70 - 130% | >0.996 | [7] |
Visualizations
Caption: Experimental Workflow for Nitrosamine Analysis by GC-MS.
Caption: Generalized Pathway for N-Nitrosamine Formation.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. edqm.eu [edqm.eu]
- 11. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-Nitroso Clonidine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of N-Nitroso Clonidine (B47849), a potential genotoxic impurity in clonidine drug substances and products. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE) are presented to offer a range of options depending on laboratory capabilities and desired sample throughput.
Introduction
Clonidine, a medication used to treat high blood pressure and other conditions, contains a secondary amine functional group that can potentially form N-nitroso compounds, such as N-Nitroso Clonidine, under certain manufacturing or storage conditions.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies require strict control and monitoring of these impurities in pharmaceutical products.[3][4] This document outlines robust sample preparation techniques coupled with sensitive analytical methods for the accurate quantification of this compound.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the trace-level quantification of this compound due to its high sensitivity and selectivity.[1]
A representative LC-MS/MS method is described below:
-
Liquid Chromatography:
-
Mass Spectrometry:
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reproducible results. It aims to extract this compound from the sample matrix, remove interferences, and concentrate the analyte before LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample cleanup method, particularly for complex matrices like drug products.[3][5][6] It offers the potential for high-throughput automation.
Experimental Protocol for Clonidine Tablets:
-
Sample Preparation:
-
Weigh and finely crush a number of clonidine tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to a specific dose of clonidine (e.g., 10 mg).
-
Transfer the powder to a suitable volumetric flask (e.g., 10 mL).
-
-
Extraction:
-
Add a suitable extraction solvent, such as methanol (B129727) or a mixture of methanol and water, to the flask.
-
Vortex or sonicate the sample for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of this compound.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10-15 minutes to pelletize the excipients.[7]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter.[7][8]
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange).
-
Condition the cartridge by passing methanol followed by water.
-
-
Sample Loading:
-
Load the filtered sample extract onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction (SPE)
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ovid.com [ovid.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
Quantifying N-Nitroso Clonidine: A Detailed Application Note and Protocol for Drug Substance and Tablet Analysis
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. Clonidine (B47849), a widely used antihypertensive and ADHD medication, contains a secondary amine functional group that makes it susceptible to nitrosation, potentially forming N-Nitroso Clonidine.[1][2] This application note provides a comprehensive protocol for the quantification of this compound in both clonidine drug substance and tablet formulations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1] Adherence to robust analytical testing is crucial for ensuring the safety and quality of clonidine-containing medicines.
Regulatory Context and Acceptable Intake Limits
Regulatory bodies like the FDA and EMA have established strict guidelines for the control of nitrosamine impurities in drug products.[3] For this compound, an acceptable intake (AI) limit of 553 ng/day has been established. It is imperative that analytical methods are sensitive enough to detect and quantify this impurity at levels well below this limit to ensure patient safety.
Chemical Structures
| Compound | Chemical Structure |
| Clonidine |
|
| This compound |
|
Analytical Methodology: LC-MS/MS
A highly sensitive and specific LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is the recommended approach for the quantification of this compound.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile |
| Gradient Elution | Optimized for separation of this compound and Clonidine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be optimized. |
Experimental Protocols
Standard Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected range of this compound concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a stable isotope-labeled this compound) at a fixed concentration.
Sample Preparation: Clonidine Drug Substance
-
Accurately weigh approximately 50 mg of the clonidine drug substance into a 50 mL volumetric flask.
-
Add a suitable diluent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to dissolve the sample.
-
Add a specific volume of the internal standard working solution.
-
Bring the flask to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Sample Preparation: Clonidine Tablets
-
Tablet Grinding: Weigh and finely crush a representative number of clonidine tablets (e.g., 20 tablets) to obtain a homogenous powder.
-
Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a single dose of clonidine into a suitable container (e.g., a 50 mL centrifuge tube).
-
Extraction: Add a precise volume of extraction solvent (e.g., methanol or a mixture of water and acetonitrile). The volume should be sufficient to fully dissolve the this compound.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution.
-
Sonication: Sonicate the mixture for approximately 15-20 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the excipients.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or clonidine at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy (Recovery) | 80-120% at different concentration levels. |
| Precision (RSD) | Repeatability (≤ 5%), Intermediate Precision (≤ 10%). |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., ≤ 1.0 ng/mL). |
| Robustness | Insensitive to minor variations in method parameters (e.g., flow rate, temperature). |
| Solution Stability | Analyte and internal standard stable in solution for a defined period (e.g., 48 hours). |
Data Presentation
The quantitative results should be summarized in a clear and concise table.
| Sample ID | This compound Concentration (ng/mL) | This compound Content (ppm relative to Clonidine) |
| Drug Substance Batch 1 | ||
| Drug Substance Batch 2 | ||
| Tablet Batch A (0.1 mg) | ||
| Tablet Batch B (0.2 mg) |
ppm calculation: (Concentration of this compound / Concentration of Clonidine) x 10^6
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Clonidine Signaling Pathway
Clonidine acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the release of norepinephrine (B1679862) from presynaptic neurons, resulting in a decrease in sympathetic outflow from the central nervous system.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analysis of N-Nitroso Clonidine using the Poroshell Stable Bond C18 Column
Abstract
This application note describes a robust and efficient high-performance liquid chromatography (HPLC) method for the determination of N-Nitroso Clonidine (B47849), a potential genotoxic impurity, using an Agilent Poroshell 120 Stable Bond C18 column. The method demonstrates excellent peak shape, resolution, and sensitivity, making it suitable for routine quality control and impurity profiling in pharmaceutical development and manufacturing.
Introduction
Clonidine is a centrally acting alpha-agonist used in the treatment of hypertension.[1][2][3][4][5] N-Nitroso Clonidine is a nitrosamine (B1359907) impurity that can be formed during the synthesis or storage of Clonidine hydrochloride.[6][7][8] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide require stringent control of their levels in pharmaceutical products.
The Agilent Poroshell 120 family of columns, based on superficially porous particle technology, offers high efficiency and resolution at lower backpressures compared to traditional fully porous particle columns. The Stable Bond C18 phase provides excellent stability across a wide pH range, making it a versatile choice for the analysis of various pharmaceutical compounds and their impurities. This application note details a validated HPLC method for the analysis of this compound, leveraging the performance benefits of the Poroshell 120 Stable Bond C18 column.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.
-
Column: Agilent Poroshell 120 Stable Bond C18, 4.6 x 100 mm, 2.7 µm (P/N: 685975-902)
-
Vials: Amber glass vials with PTFE/silicone septa
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent)
-
Reagents: Formic acid (LC-MS grade)
Chromatographic Conditions
A gradient elution method was developed to ensure optimal separation of this compound from the parent drug, Clonidine, and other potential impurities.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
Table 1: Optimized Chromatographic Conditions
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B) to achieve concentrations ranging from 0.05 µg/mL to 5 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve a suitable amount of the Clonidine drug substance or product in the initial mobile phase to obtain a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm nylon syringe filter before injection.
Results and Discussion
The developed method provided a sharp, symmetrical peak for this compound, well-resolved from the Clonidine peak and other potential process impurities. The Poroshell 120 Stable Bond C18 column delivered high efficiency, resulting in excellent resolution and sensitivity.
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05 - 5.0 µg/mL |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Table 2: Method Validation Data Summary
Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1.
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the Poroshell 120 Stable Bond C18 column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Sample and Standard Preparation:
-
Prepare standard and sample solutions as described in the "Standard and Sample Preparation" section.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the chromatographic conditions listed in Table 1.
-
Create a sequence including blank injections (initial mobile phase), standard solutions, and sample solutions.
-
Inject the solutions and acquire the data.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
Visualization
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described HPLC method utilizing the Agilent Poroshell 120 Stable Bond C18 column is a reliable and efficient solution for the quantitative analysis of this compound in pharmaceutical samples. The method's high sensitivity, accuracy, and precision make it an ideal tool for quality control laboratories to ensure the safety and quality of Clonidine-containing products. The superficially porous particle technology of the Poroshell column allows for fast analysis times without compromising chromatographic performance.
References
- 1. drugs.com [drugs.com]
- 2. clonidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-Nitroso Clonidine using Multiple Reaction Monitoring (MRM)
Introduction
N-nitroso drug substance-related impurities (NDSRIs) are a class of compounds that have raised concerns for pharmaceutical manufacturers and regulatory agencies due to their potential mutagenic properties.[1] Clonidine (B47849), a medication used to treat hypertension and attention deficit hyperactivity disorder, contains a secondary amine in its structure, making it susceptible to the formation of nitrosamine (B1359907) impurities.[1][2] Structural evaluation of clonidine indicates a potential risk for the formation of N-Nitroso Clonidine (N-NCL) and N-Dinitroso Clonidine (N-NDCL).[1][3] This document provides a detailed protocol for the quantification of this compound in clonidine drug substances and tablet dosage forms using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with multiple reaction monitoring (MRM).
Analyte Information
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₉H₈Cl₂N₄O | 259.09 g/mol [4] |
Experimental Protocols
1. Sample Preparation
A specific sample preparation protocol for clonidine drug substance and tablets is not detailed in the provided search results. However, a general approach for nitrosamine analysis in drug products involves dissolving the sample in a suitable solvent, followed by filtration before LC-MS/MS analysis.
Protocol for Tablet Dosage Form:
-
Accurately weigh and transfer a number of tablets equivalent to a specific concentration of clonidine into a volumetric flask.
-
Add a suitable diluent (e.g., methanol (B129727) or a mixture of mobile phases) to the flask.
-
Sonicate for a specified time to ensure complete dissolution of the drug substance.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol for Drug Substance:
-
Accurately weigh a specific amount of the clonidine drug substance into a volumetric flask.
-
Dissolve the substance in a suitable diluent.
-
Dilute to the final volume with the diluent and mix well.
-
Transfer an aliquot into an LC vial for analysis.
2. Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm[1] |
| Mobile Phase A | 0.2% Formic acid in water[1] |
| Mobile Phase B | 0.2% Formic acid in acetonitrile[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Elution | Gradient[1] |
| Injection Volume | Not specified (typically 5-10 µL) |
3. Mass Spectrometry (MS) Method
The system is operated in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[2]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion (Q1) | To be determined for this compound (likely m/z 260.0) |
| Product Ions (Q3) | To be determined for this compound |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Note: Specific MRM transitions for this compound were not explicitly found in the search results. The precursor ion would correspond to the protonated molecule [M+H]⁺. Product ions would need to be determined through infusion experiments and fragmentation analysis. For a compound with m/z 259.09, the [M+H]⁺ would be approximately m/z 260.0. Common losses for nitrosamines include the loss of the nitroso group (-NO).
Data Presentation
Method Validation Summary
The described LC-MS/MS method for nitrosamine impurities in clonidine has demonstrated excellent performance characteristics.[1]
| Parameter | Result |
| Specificity | The method is capable of quantifying impurities at 10% of the specification level.[1] |
| Linearity | Exceptional linearity from the limit of quantification (LOQ) to 150% of the specification level, with a regression coefficient (r²) of 0.999.[1] |
| Accuracy | Results ranged from 90% to 105% across all levels.[1] |
| Precision | Percent relative standard deviations (%RSD) for precision and intermediate precision were 1.9% and 1.6%, respectively.[1] |
| Solution Stability | Solutions were found to be stable for up to 48 hours.[1] |
Visualizations
Caption: Experimental workflow for the MRM analysis of this compound.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #102 - American Chemical Society [acs.digitellinc.com]
- 4. This compound | C9H8Cl2N4O | CID 10083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quality Control of N-Nitroso Clonidine Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitroso Clonidine (B47849) is a potential impurity in clonidine, a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and other conditions. Clonidine's chemical structure contains a secondary amine, making it susceptible to nitrosation reactions that can form N-Nitroso Clonidine under certain manufacturing and storage conditions.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the quality control (QC) of this compound in clonidine drug substances and products. The information is intended to assist researchers, scientists, and drug development professionals in establishing and validating analytical methods to ensure product quality and patient safety.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental for the development of effective analytical methods.
| Property | Value |
| Chemical Name | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine |
| CAS Number | 148950-49-6 |
| Molecular Formula | C₉H₈Cl₂N₄O |
| Molecular Weight | 259.09 g/mol |
Regulatory Landscape and Acceptable Intake (AI) Limits
Regulatory agencies worldwide have established strict limits for nitrosamine impurities in pharmaceutical products. The Acceptable Intake (AI) limit is a critical parameter that defines the maximum daily exposure to an impurity that is considered to be without an appreciable risk to human health over a lifetime.
The AI for this compound has been established based on the carcinogenic potency categorization approach (CPCA).[3][4][5][6][7] This approach utilizes structure-activity relationships to assign a carcinogenic potency category and a corresponding AI limit.
| Impurity | CAS Number | Acceptable Intake (AI) Limit (ng/day) | Regulatory Body |
| This compound | 148950-49-6 | 553 | Therapeutic Goods Administration (TGA)[8] |
Analytical Methodologies for this compound Detection
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of trace-level nitrosamine impurities due to its high sensitivity and selectivity.[9]
Quantitative Data from Analytical Method Validation
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of this compound. These values are indicative and may vary based on the specific instrumentation and method parameters.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.22–0.80 ng/mL |
| Limit of Quantification (LOQ) | 0.33–1.20 ng/mL |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (Recovery) | 90% to 105% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Protocol for the Synthesis of this compound Reference Standard
The availability of a well-characterized reference standard is crucial for the accurate quantification of this compound.
Materials:
-
Clonidine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve a known amount of Clonidine in dilute hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled Clonidine solution with constant stirring.
-
Continue stirring in the ice bath for a specified period to allow for the nitrosation reaction to complete.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the this compound crude product.
-
Purify the crude product using an appropriate chromatographic technique (e.g., column chromatography).
-
Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol for the Quantification of this compound in Clonidine Drug Substance and Product by LC-MS/MS
This protocol outlines a typical LC-MS/MS method for the determination of this compound.
2.1. Materials and Reagents:
-
This compound reference standard
-
Clonidine drug substance or drug product
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (for extraction, if needed)
2.2. Sample Preparation:
-
Drug Substance: Accurately weigh a known amount of the clonidine drug substance and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to achieve a target concentration.
-
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powdered tablets equivalent to a known amount of clonidine with a suitable solvent. The extraction may involve sonication and centrifugation to ensure complete dissolution of the impurity.
2.3. Chromatographic Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Poroshell Stable Bond C18 (or equivalent), 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Gradient Elution | Optimized gradient to separate this compound from the drug substance and other potential impurities. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
2.4. Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for this compound need to be determined and optimized. |
| Source Parameters | Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows). |
2.5. Data Analysis and Quantification:
-
Create a calibration curve using the this compound reference standard at various concentrations.
-
Analyze the prepared samples and quantify the amount of this compound present by comparing the peak area to the calibration curve.
-
Calculate the concentration of this compound in the original drug substance or product.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound impurity.
Signaling Pathway of Nitrosamine-Induced DNA Damage
Caption: Nitrosamine-induced DNA damage and cellular response pathway.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Trace-Level Nitrosamine Analysis
Welcome to the Technical Support Center for Trace-Level Nitrosamine (B1359907) Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Troubleshooting Guides
Navigating the complexities of trace-level nitrosamine analysis can be challenging. Below is a comprehensive guide to troubleshoot common issues encountered during experimental workflows.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Poor Signal | Inefficient ionization. | Optimize the ionization source. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its robustness against matrix effects, though Electrospray Ionization (ESI) may be better for complex nitrosamines. |
| Suboptimal sample preparation leading to analyte loss. | Review and optimize the extraction and clean-up process to improve recovery rates.[1][2] | |
| Matrix suppression effects. | Dilute the sample, improve sample cleanup, or use a stable isotope-labeled internal standard to compensate for matrix effects.[3] | |
| Low fragmentation efficiency. | Optimize collision energy and other MS/MS parameters for the specific nitrosamine.[4] | |
| Poor Reproducibility / Inconsistent Results | Variability in sample preparation. | Ensure consistent and standardized sample preparation protocols. Automate where possible.[1] |
| Instrument contamination. | Implement a rigorous cleaning protocol for the LC or GC system, particularly the injector and ion source. | |
| Unstable internal standard. | Verify the stability of the internal standard under the analytical conditions. | |
| Inconsistent sample matrix. | For drug products, variations in formulation can affect results. Develop a robust method that can handle matrix variability.[4] | |
| Peak Tailing or Poor Peak Shape | Incompatible sample diluent with the mobile phase. | Use a diluent that is compatible with the initial mobile phase conditions to ensure good peak shape. Water is ideal when possible.[4] |
| Active sites in the GC liner or column. | Use deactivated liners and columns to prevent analyte interaction. | |
| Column overload. | Reduce the injection volume or sample concentration.[4] | |
| False Positive Results | Co-eluting isobaric interferences. | Improve chromatographic separation by modifying the gradient, mobile phase, or column chemistry. High-resolution mass spectrometry (HRMS) can help differentiate between the target analyte and interferences.[5] |
| In-situ formation of nitrosamines during sample preparation. | Avoid acidic conditions and high temperatures during sample preparation, which can promote the formation of nitrosamines from precursors.[6] | |
| Contamination from laboratory environment or materials. | Use high-purity solvents and reagents. Avoid using plastic materials that may contain nitrosamine precursors. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components affecting analyte ionization. | Improve chromatographic separation to separate the analyte from interfering matrix components. |
| High concentration of active pharmaceutical ingredient (API). | Use a diverter valve to direct the API peak to waste, preventing it from entering the mass spectrometer. | |
| Inadequate sample cleanup. | Employ solid-phase extraction (SPE) or other cleanup techniques to remove matrix components prior to analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of nitrosamine contamination in pharmaceutical products?
A1: Nitrosamine impurities can arise from various sources throughout the manufacturing process and lifecycle of a drug product. Key sources include the synthesis of the active pharmaceutical ingredient (API), where certain solvents, reagents, and raw materials can introduce nitrosamine precursors.[7] Additionally, degradation of the drug substance or excipients over time, interactions with packaging materials, and changes in formulation can also lead to the formation of nitrosamines.[7]
Q2: How do I choose between LC-MS and GC-MS for nitrosamine analysis?
A2: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the specific nitrosamines being analyzed and the sample matrix. GC-MS is well-suited for volatile nitrosamines and can provide high sensitivity.[8][9] However, high temperatures in the GC inlet can cause thermal degradation of some compounds, potentially leading to inaccurate quantification.[10] LC-MS is more versatile for a wider range of nitrosamines, including non-volatile and thermally labile compounds, and is often the preferred method for complex drug products.[4]
Q3: What is the role of high-resolution mass spectrometry (HRMS) in nitrosamine analysis?
A3: High-Resolution Mass Spectrometry (HRMS) offers significant advantages for nitrosamine analysis by providing highly accurate mass measurements. This allows for the confident identification and differentiation of nitrosamine impurities from isobaric interferences, which can cause false-positive results in lower-resolution instruments.[5] HRMS is particularly valuable for identifying unknown or novel nitrosamines and for confirming results from screening methods.[5][9]
Q4: How can I prevent the artificial formation of nitrosamines during my sample preparation?
A4: To prevent the in-situ formation of nitrosamines during sample preparation, it is crucial to control the chemical environment. Avoid acidic conditions and high temperatures, as these can catalyze the reaction between amine precursors and nitrosating agents.[6] Using radical scavengers or adjusting the pH to be neutral or slightly basic can help mitigate this risk.
Q5: What are the key validation parameters for a nitrosamine analytical method?
A5: A robust analytical method for nitrosamines must be validated according to regulatory guidelines such as ICH Q2(R1). Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness.[11] It is critical that the LOQ is at or below the acceptable intake (AI) limit for the specific nitrosamine impurity.[12]
Data Presentation
The following tables summarize typical performance data for LC-MS/MS and GC-MS/MS methods for the analysis of common nitrosamine impurities.
Table 1: Comparative Performance of LC-MS/MS Methods for Nitrosamine Analysis
| Parameter | Method 1 (Sartan Drug Products) | Method 2 (Multiple Nitrosamines) | Method 3 (Canagliflozin Drug Substance) |
| Instrumentation | UHPLC-MS/MS | HPLC-MS/MS | UHPLC-HRMS |
| Analytes | NDEA, NDMA, and others | 12 Nitrosamines | NDEA |
| LOD (ng/mL) | ~0.1 | Not Specified | 0.05 |
| LOQ (ng/mL) | ~0.3 | 0.05 µg/g | 0.15 |
| Recovery (%) | 80-120% | Not Specified | 95-105% |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.998 |
| Internal Standard | NDMA-d6 | 5 isotope-labeled internal standards | NDEA-d10 |
Data compiled from various sources for illustrative purposes.[3][13]
Table 2: Comparative Performance of GC-MS/MS Methods for Nitrosamine Analysis
| Parameter | FDA Method 1 (Headspace) | FDA Method 3 (Liquid Injection) | General GC-MS/MS Method |
| Instrumentation | GC-MS | GC-MS/MS (Triple Quadrupole) | GC-MS/MS |
| Analytes | NDMA, NDEA | NDMA, NDEA, NEIPA, NDIPA, NDBA | 9 Nitrosamines |
| LOD (ppm) | 0.01 (Drug Substance) | 0.01 (Drug Substance) | < 1 µg/L |
| LOQ (ppm) | 0.05 (Drug Substance) | 0.05 (Drug Substance) | Not Specified |
| Recovery (%) | Not Specified | Not Specified | 108.66 ± 9.32% |
| **Linearity (R²) ** | Not Specified | Not Specified | >0.99 |
| Internal Standard | Not Specified | NDMA-d6, NDEA-d4 | EMNA |
Data compiled from various sources for illustrative purposes.[14][15][16][17]
Experimental Protocols
Below are detailed methodologies for the analysis of nitrosamines using LC-MS/MS and GC-MS.
Protocol 1: LC-HRMS Method for Six Nitrosamine Impurities in Losartan (B1675146)
This protocol is adapted from the FDA's published method for the determination of NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA in losartan drug substance and product.[11]
1. Sample Preparation (Drug Product)
-
Crush a sufficient number of tablets to achieve a target concentration of 20 mg/mL of the active pharmaceutical ingredient (API) in 5.0 mL of methanol (B129727).
-
Transfer the powdered tablets into a 15 mL glass centrifuge tube.
-
Add 5.0 mL of methanol and vortex for approximately one minute.
-
Shake the sample for 40 minutes using a mechanical wrist action shaker.
-
Centrifuge the sample for 15 minutes at 4500 rpm.
-
Filter the supernatant using a 0.22 µm PVDF syringe filter, discarding the first 1 mL.
-
Transfer the filtered sample into an HPLC vial for LC-MS analysis.[11]
2. LC-HRMS Conditions
-
HPLC Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Q Exactive HF Orbitrap or equivalent
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode
-
Resolution: 120,000
3. Data Acquisition and Analysis
-
Acquire data in full scan mode to detect all potential impurities.
-
Quantitate by comparing the peak area of an impurity in the extracted ion chromatograms of the samples to its corresponding standard in an external calibration curve.[11]
Protocol 2: GC-MS/MS Method for Volatile Nitrosamines
This protocol provides a general procedure for the analysis of volatile nitrosamines in pharmaceutical samples.
1. Sample Preparation
-
Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or mixed tablet powder into a 15 mL centrifuge tube.
-
Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.
-
Add 2.0 mL of dichloromethane (B109758), vortex, and shake for another 5 minutes.
-
Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.
-
Carefully collect the lower dichloromethane layer for analysis.[16]
2. GC-MS/MS Conditions
-
GC Column: DB-624 or equivalent
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Data Acquisition and Analysis
-
Develop an MRM method with specific precursor-to-product ion transitions for each target nitrosamine.
-
Quantify using an internal standard calibration method.
Visualizations
The following diagrams illustrate key workflows in trace-level nitrosamine analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. fda.gov [fda.gov]
- 6. measurlabs.com [measurlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 11. fda.gov [fda.gov]
- 12. npra.gov.my [npra.gov.my]
- 13. fda.gov.tw [fda.gov.tw]
- 14. agilent.com [agilent.com]
- 15. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edqm.eu [edqm.eu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-Nitroso Clonidine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LC-MS/MS parameters for the analysis of N-Nitroso Clonidine (B47849).
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should consider for N-Nitroso Clonidine analysis?
A1: For initial method development for this compound, a reversed-phase liquid chromatography approach coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[1][2] Based on published methods for similar nitrosamine (B1359907) impurities, here are some suggested starting parameters:
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Starting Conditions |
| Column | Poroshell StableBond-C18 (150 x 4.6 mm, 2.7 µm) or a Biphenyl (B1667301) stationary phase[3][4] |
| Mobile Phase A | 0.1% or 0.2% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile or Methanol[1][5] |
| Gradient | A gradient elution is typically used to separate the analyte from the drug substance and other impurities.[1][2] |
| Flow Rate | 0.4 - 0.8 mL/min[1][6] |
| Column Temperature | 30 - 45°C[1][5] |
| Injection Volume | 5 - 20 µL[5][6] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Starting Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4] |
| Precursor Ion (Q1) | m/z 259.1 (based on the molecular formula C₉H₈Cl₂N₄O)[7] |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Common losses for nitrosamines include -NO, -NOH, and α-cleavage.[8][9] |
| Multiple Reaction | To be optimized. |
| Monitoring (MRM) | |
| Dwell Time | 50 - 100 ms |
| Gas Temperatures | To be optimized based on the instrument manufacturer's recommendations. |
| Ion Source Gases | To be optimized (e.g., nebulizer gas, heater gas). |
Q2: I am observing high background noise in my chromatogram. What are the potential causes and solutions?
A2: High background noise, especially for low molecular weight analytes like this compound, is a common challenge.[4] Here are several potential causes and troubleshooting steps:
-
Mobile Phase Contamination: Ensure the use of high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can contribute to background noise.
-
System Contamination: The LC-MS system itself can be a source of contamination. Flush the system thoroughly.
-
Incorrect Ion Source Parameters: Optimization of ion source parameters is critical. For nitrosamines, particularly when using APCI, parameters like the declustering potential (DP) or Q0 dissociation (Q0D) and curtain gas (CUR) have a significant impact on the background.[4] It is recommended to optimize these parameters through on-column LC-MS analysis rather than syringe infusion to account for the mobile phase background.[4]
-
Cone Gas Flow: Increasing the cone gas flow rate can sometimes reduce background noise for certain MRM transitions.[10]
Q3: My sensitivity for this compound is poor. How can I improve it?
A3: Low sensitivity can be due to several factors. Consider the following optimization strategies:
-
Ionization Efficiency: Experiment with both ESI and APCI sources. APCI is often the standard for nitrosamine analysis and may provide better sensitivity.[4]
-
MS Parameter Optimization: A thorough optimization of compound-dependent parameters is crucial. This includes:
-
Collision Energy (CE): This parameter directly affects the fragmentation efficiency and the intensity of your product ions.
-
Cell Exit Potential (CXP): Optimizing this can improve the transmission of product ions.[4]
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): These parameters help to reduce interferences and can improve the signal-to-noise ratio.[4]
-
-
Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in lower peak height and thus lower sensitivity. Ensure your chromatographic conditions are optimized. A biphenyl stationary phase may offer better retention for some nitrosamines compared to a standard C18 column.[4]
-
Sample Preparation: The sample matrix can cause ion suppression. Implement a sample cleanup step if necessary or dilute the sample.
Q4: What are the expected fragmentation patterns for this compound?
A4: While specific fragmentation data for this compound must be determined empirically, the general fragmentation patterns of N-nitroso compounds can provide guidance. Common fragmentation pathways for nitrosamines in positive ion mode include:
-
Loss of the nitroso group (-NO): This is a very common fragmentation pathway.
-
Loss of NOH: This is another characteristic loss for many nitrosamines.[9]
-
Alpha-cleavage: Fragmentation of the bond adjacent to the nitrogen atom is also a typical pathway for aliphatic amines.[9]
To determine the optimal product ions for your MRM method, you should infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of formic acid helps to protonate the analyte and improve peak shape. |
| Column Degradation | Replace the column with a new one. Use a guard column to extend the life of your analytical column. |
| Incompatible Sample Solvent | The sample solvent should be as close in composition to the initial mobile phase as possible. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Air Bubbles in the System | Degas the mobile phases and prime the pumps. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in methanol (B129727) or your initial mobile phase composition.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Tune on the Precursor Ion: In Q1, set the mass to the m/z of the protonated this compound molecule (259.1).
-
Perform a Product Ion Scan: Scan Q3 to observe the fragment ions produced from the precursor ion.
-
Select Product Ions: Choose the two or three most intense and specific product ions for your MRM transitions.
-
Optimize Collision Energy (CE): For each selected MRM transition, perform a CE ramp to determine the optimal collision energy that yields the highest product ion intensity.
-
Optimize Declustering Potential (DP) / Q0 Dissociation (Q0D): Perform a similar optimization for the DP/Q0D to maximize the precursor ion signal and minimize in-source fragmentation.
Visualizations
Caption: Workflow for LC-MS/MS Method Development and Validation.
Caption: Troubleshooting Decision Tree for Common LC-MS/MS Issues.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. osti.gov [osti.gov]
- 9. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Technical Support Center: Improving Chromatographic Resolution for NDSRIs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in achieving optimal chromatographic resolution for N-nitrosamine drug substance-related impurities (NDSRIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor chromatographic resolution for NDSRIs?
A1: Poor resolution in NDSRI analysis is often a result of several factors. Inadequate chromatographic methods, where the column, mobile phase, or gradient are not optimized, is a primary cause.[1] The complexity of the sample matrix can also introduce interfering compounds that co-elute with the target NDSRIs.[1] Additionally, issues such as peak tailing, fronting, or splitting can significantly degrade resolution.[2]
Q2: How can I identify if I have co-eluting peaks in my chromatogram?
A2: Identifying co-eluting peaks is crucial for accurate quantification. Asymmetrical peak shapes, such as broad, tailing, or fronting peaks, can indicate the presence of a hidden overlapping peak.[1] Inconsistent internal standard responses across different samples can also suggest interference from co-eluting compounds.[1] A powerful technique to confirm co-elution is to review the mass spectra across the width of a chromatographic peak; the presence of different m/z values indicates multiple co-eluting compounds.[1]
Q3: What is the first step I should take to improve the separation of two closely eluting NDSRI peaks?
A3: Optimizing the selectivity (α) of your chromatographic system is often the most effective first step.[3] This can be achieved by modifying the mobile phase composition. Consider changing the organic modifier, for instance, switching from acetonitrile (B52724) to methanol (B129727) or vice versa, as these solvents have different properties that can alter the elution order and spacing of peaks.[3][4] Adjusting the pH of the mobile phase can also be a powerful tool, especially for ionizable compounds, as it can significantly impact selectivity.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing or fronting can severely impact resolution and integration accuracy.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for peak tailing and fronting.
Detailed Steps:
-
Identify the type of peak asymmetry: Determine if you are observing peak tailing (a broader second half) or peak fronting (a broader first half).[2]
-
For Peak Tailing:
-
Check for Secondary Interactions: Acidic silanol groups on the column packing can interact with basic analytes, causing tailing.[5] To mitigate this, try adjusting the mobile phase to a lower pH to protonate the silanol groups, use an end-capped column, or add a buffer to the mobile phase.[5]
-
Inspect for Packing Bed Issues: A void at the column inlet or channels in the packing bed can lead to tailing.[5] Consider reversing the column and washing it with a strong solvent.[5] Regularly replacing solvent filters and using guard columns can help prevent this.[5]
-
Evaluate for Column Overload: If all peaks in the chromatogram are tailing, it could be due to mass overload.[2] Dilute your sample and re-inject to see if the peak shape improves.[2][6]
-
-
For Peak Fronting:
-
Assess Sample Solubility: Poor sample solubility in the mobile phase can cause fronting.[2][5] Try reducing the injection volume or the concentration of your sample.[2][5]
-
Check for Column Collapse: Operating the column outside its recommended temperature or pH range can cause the packing material to collapse, leading to fronting.[2][5]
-
Consider Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.[2][5] Reduce the amount of sample loaded onto the column.[2]
-
Issue 2: Co-elution of NDSRIs with Other Impurities or the API
Achieving separation between the target NDSRI and other components is critical for accurate analysis.[7]
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for resolving co-eluting peaks.
Detailed Steps:
-
Optimize Selectivity (α): This is the most impactful parameter for separating co-eluting peaks.[3]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order due to their different selectivities.[3]
-
Adjust Mobile Phase pH: For ionizable NDSRIs, even a small change in pH can significantly affect retention and selectivity.[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., switching from a C18 to a phenyl or polar-embedded column) to exploit different separation mechanisms.[3] A biphenyl (B1667301) stationary phase has been shown to provide better retention for NDMA compared to a C18 column.[8]
-
-
Improve Column Efficiency (N): Higher efficiency leads to sharper peaks, which can improve the resolution of closely eluting compounds.[3]
-
Use a Column with Smaller Particles: Columns with sub-2 µm particles (UHPLC) provide higher efficiency.[3][4]
-
Use a Longer Column: This increases the number of theoretical plates, but at the cost of longer run times and higher backpressure.[3]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, though it will increase analysis time.[4][9]
-
-
Optimize Retention Factor (k'): An optimal retention factor is typically between 2 and 10.[3]
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for NDSRI Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of various nitrosamine (B1359907) impurities.
Experimental Workflow
Caption: General experimental workflow for NDSRI analysis by LC-MS/MS.
Detailed Method Parameters:
| Parameter | Recommended Conditions | Notes |
| Chromatography System | UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS) | LC-MS/MS is a highly sensitive and selective technique for NDSRI analysis.[10][11] |
| Column | C18 or Biphenyl column (e.g., 150 x 4.6 mm, 2.6 µm) | Biphenyl columns can offer better retention for some nitrosamines like NDMA.[8] |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid is a common mobile phase additive that aids in the ionization of nitrosamines.[12] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | The choice of organic modifier can significantly impact selectivity.[12] |
| Gradient Elution | A shallow gradient around the elution window of the target analytes is recommended. | A shallow gradient provides more time for analytes to interact with the stationary phase, enhancing separation.[1] |
| Flow Rate | 0.4 - 0.6 mL/min | The optimal flow rate will depend on the column dimensions and particle size.[12] |
| Column Temperature | 30 - 45°C | Temperature can influence retention time, peak shape, and selectivity.[12][13] |
| Injection Volume | 5 - 20 µL | The injection volume should be optimized to avoid column overload.[12][13] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is often preferred for nitrosamine analysis.[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity for quantifying compounds in complex matrices.[7][14] |
Data Presentation: Impact of Mobile Phase pH on Resolution
The following table illustrates the potential impact of mobile phase pH on the resolution of an acidic impurity from the main analyte peak.
| Mobile Phase pH | Tailing Factor | Resolution (Rs) | Observation |
| 6.5 | 2.1 | 0.9 | Significant tailing and co-elution due to the ionized state of the acid causing secondary interactions.[4] |
| 4.5 | 1.6 | 1.3 | Reduced tailing and partial separation as partial ionization is still present.[4] |
| 2.5 | 1.1 | >1.5 | Symmetrical peak and baseline separation because the acid is fully protonated.[4] |
This data demonstrates that for acidic analytes, lowering the pH of the mobile phase can significantly improve peak shape and resolution by suppressing ionization.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 13. researchgate.net [researchgate.net]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Overcoming Matrix Effects in N-Nitroso Clonidine Analysis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the analysis of N-Nitroso Clonidine (B47849), a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] The focus is on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Clonidine and why is its analysis critical?
A1: this compound is a potential impurity that can form from the drug substance Clonidine, which contains a secondary amine structure susceptible to nitrosation.[2][3] As N-nitrosamines are classified as probable human carcinogens, regulatory agencies like the FDA require strict control and monitoring of these impurities in pharmaceutical products to ensure patient safety.[4][5][6] Therefore, sensitive and accurate analytical methods are essential to detect and quantify this compound at trace levels.[1][6]
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
A2: A matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting components present in the sample matrix.[7][8] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[8][9][10]
Q3: What are the common sources of matrix effects in this compound analysis?
A3: In the analysis of a finished drug product, the matrix consists of all components other than the this compound analyte.[10] Common sources include:
-
The Active Pharmaceutical Ingredient (API): The high concentration of Clonidine itself.
-
Excipients: Binders, fillers, disintegrants, and other formulation ingredients.
-
Endogenous Components: If analyzing biological samples, components like phospholipids (B1166683) and salts can interfere.[11]
Q4: How can I determine if my analysis is affected by matrix effects?
A4: The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column while injecting a blank sample extract. Any signal deviation (dip or peak) indicates the retention time regions where ion suppression or enhancement occurs.[9]
-
Quantitative Assessment: This involves comparing the response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[11]
Q5: What are the primary strategies to overcome or compensate for matrix effects?
A5: A multi-faceted approach is typically required:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10]
-
Efficient Chromatographic Separation: Achieve baseline separation of the this compound peak from the API and other matrix components to prevent co-elution.[12][13]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it is affected by suppression or enhancement in the same way as the analyte.[7][9]
Troubleshooting Guide
Problem: Low or no analyte signal (ion suppression).
| Possible Cause | Recommended Solution |
| Co-elution with Clonidine API | Optimize the chromatographic gradient to increase the separation between the this compound peak and the much larger Clonidine peak.[12] Consider using a diverter valve to direct the API peak to waste, preventing it from entering and contaminating the mass spectrometer source.[13][14] |
| Co-elution with matrix excipients | Enhance the sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing a wide range of interfering compounds.[10][15] Experiment with different SPE sorbents and elution solvents. |
| Suboptimal Ion Source | For nitrosamine analysis, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective. APCI is often better for smaller, less polar nitrosamines, while ESI may be preferable for more complex NDSRIs.[13] Test both sources to determine which provides better sensitivity and less suppression for your specific matrix. |
Problem: Inconsistent results and poor reproducibility.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | The composition of the matrix can vary slightly between samples, leading to inconsistent ion suppression. The most robust solution is to incorporate a stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound internal standard into the workflow, adding it at the very beginning of the sample preparation process.[7] |
| Analyte Instability | This compound may degrade in the sample diluent or during storage.[14][16] Verify the stability of your analyte in the prepared sample solution over the expected analysis time. Consider using an autosampler cooled to 4-8°C. |
| Sample Preparation Variability | Manual sample preparation steps can introduce variability. Ensure consistent execution of all steps (e.g., vortexing time, evaporation steps). Automating sample preparation where possible can improve precision. |
Problem: Poor peak shape (e.g., fronting, tailing).
| Possible Cause | Recommended Solution |
| Injection Solvent Mismatch | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ideally, the sample diluent should be the same as, or weaker than, the starting mobile phase.[12] |
| Column Overload | Injecting too much of the sample matrix, especially the API, can lead to column overload and poor peak shape. Dilute the sample if possible, or improve sample cleanup to reduce the overall mass of material injected onto the column.[9] |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acid modifier like formic acid (e.g., 0.1-0.2%) can improve peak shape for amine-containing compounds.[1][2] |
Experimental Protocols and Data
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for cleaning up a dissolved drug product sample. Optimization will be required for specific formulations.
-
Sample Pre-treatment: Dissolve the accurately weighed and crushed tablet powder in a suitable solvent (e.g., methanol (B129727)/water mixture) to a known concentration. Centrifuge and collect the supernatant.
-
Column Conditioning: Condition a polymeric SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.
-
Elution: Elute the this compound analyte using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Method
The following parameters are based on published methods for this compound and serve as a starting point for method development.[1][2]
| Parameter | Specification |
| LC System | UPLC/HPLC System |
| Column | Poroshell C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Column Temperature | 30°C |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient | Optimized to separate this compound from the Clonidine API and other interferences. |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | ESI or APCI (Positive Ion Mode) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined using a pure reference standard for this compound. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for nitrosamine analysis.[1][2]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Quantification (LOQ) | 0.33–1.20 ng/mL (equivalent to 0.0021–0.0075 ppm relative to API) |
| Accuracy (% Recovery) | 90% – 105% |
| Precision (%RSD) | < 2.0% |
Visual Guides
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 3. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 13. waters.com [waters.com]
- 14. youtube.com [youtube.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: N-Nitroso Clonidine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the low-sensitivity detection of N-Nitroso Clonidine (B47849). It is intended for researchers, scientists, and drug development professionals working on the analysis of this specific nitrosamine (B1359907) impurity.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Clonidine and why is its detection critical?
A1: this compound (N-NCL) is a nitrosamine impurity that can form from the drug substance clonidine, which contains a secondary amine structure.[1][2] Like other N-nitrosamines, it is a potential mutagen and carcinogen, making its detection at trace levels crucial for pharmaceutical safety.[1][3] Regulatory agencies have set stringent acceptable intake limits for such impurities, necessitating highly sensitive analytical methods for their quantification.[3]
Q2: What is the most common analytical technique for detecting this compound at low levels?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry-standard and most recommended technique for the sensitive and specific quantification of this compound. This method, often operated in Multiple Reaction Monitoring (MRM) mode, provides the necessary selectivity and low detection limits to meet regulatory requirements.
Q3: What are the potential challenges in the analysis of this compound?
A3: Researchers may encounter several challenges, including:
-
Achieving sufficient sensitivity: The low acceptable intake limits require methods with very low limits of detection (LOD) and quantification (LOQ).
-
Matrix effects: Excipients in the drug product formulation can interfere with the ionization of this compound, leading to inaccurate quantification.
-
Chromatographic resolution: Separating this compound from the parent drug, clonidine, and other impurities is essential for accurate measurement.
-
Analyte stability: this compound may be unstable under certain conditions. For instance, it can decompose back to clonidine and nitrous acid in acidic aqueous media. Sample and standard solution stability should be evaluated.
Troubleshooting Guide
This guide addresses common issues encountered during the low-sensitivity detection of this compound.
Issue 1: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Verify and optimize MS parameters, including precursor and product ion selection for MRM transitions, collision energy, and ion source settings (e.g., temperature, gas flows). |
| Inefficient Ionization | Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity for nitrosamines than Electrospray Ionization (ESI). Consider testing APCI if ESI performance is poor. The use of additives like trifluoroacetic acid (TFA) in the mobile phase has been shown to enhance sensitivity in APCI mode. |
| Analyte Degradation | This compound is known to be unstable in acidic aqueous solutions. Prepare standards and samples in a non-acidic or organic solvent like DMSO, and analyze them promptly. Check the stability of solutions, which has been reported to be up to 48 hours under specific conditions. |
| Ineffective Sample Extraction | Ensure the chosen extraction solvent (e.g., methanol) and procedure (e.g., vortexing, centrifugation) are efficient in extracting this compound from the sample matrix. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including weighing, dilution, vortexing time, and centrifugation speed. The use of an internal standard is highly recommended to correct for variability. |
| Instrument Instability | Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. Check for stable spray in the MS source and consistent peak areas and retention times for standards. |
| Matrix Effects | Dilute the sample extract to minimize matrix effects. Alternatively, use matrix-matched calibration standards or employ advanced sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Incorrect Standard Concentrations | Verify the purity and concentration of the this compound reference standard. Use a fresh, certified standard if in doubt. |
| Matrix-Induced Ion Suppression or Enhancement | As with precision issues, matrix effects are a common cause of inaccuracy. Implement strategies to mitigate these effects, such as matrix-matched calibrants or stable isotope-labeled internal standards. |
| Co-eluting Interferences | Optimize the chromatographic method to ensure baseline separation of this compound from any interfering peaks. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a composite based on published methods for the analysis of this compound and other nitrosamines.
1. Sample Preparation (for Tablets)
-
Accurately weigh and grind a representative number of tablets to a fine powder.
-
Transfer a portion of the powder equivalent to a specific amount of clonidine into a suitable centrifuge tube.
-
Add a precise volume of diluent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Vortex the sample for an extended period (e.g., 20 minutes) to ensure complete extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pelletize insoluble excipients.
-
Filter the supernatant through a 0.2 µm filter into an HPLC vial for analysis.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Poroshell C18 (or equivalent), 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Gradient Program | Optimized to separate this compound from clonidine and other impurities. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive or APCI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound (m/z 259.0) |
| Product Ions (Q3) | To be determined by direct infusion of a standard. At least two transitions should be monitored for confident identification and quantification. |
| Collision Energy | Optimized for each MRM transition. |
| Source Temperature | Dependent on the instrument and ionization mode. |
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for this compound
| Parameter | Setting | Reference |
| LC Column | Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm | |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: 0.2% Formic Acid in Acetonitrile | |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 30 °C | |
| Detection | Tandem Mass Spectrometry (MS/MS) | |
| Ionization Mode | Positive Ion Mode (ESI or APCI) | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Typical Method Validation Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.999 | |
| LOD | 0.22–0.80 ng/mL | |
| LOQ | 0.33–1.20 ng/mL | |
| Accuracy (Recovery) | 90% - 105% | |
| Precision (%RSD) | < 2% |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Poor Signal for N-NCL.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. researchgate.net [researchgate.net]
stability issues of N-Nitroso Clonidine in solution
Welcome to the technical support center for N-Nitroso Clonidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a nitrosamine (B1359907) impurity that can form from the parent drug, Clonidine, particularly in the presence of nitrosating agents.[1] As nitrosamines are classified as a "cohort of concern" due to their potential mutagenic and carcinogenic properties, understanding the stability of this compound is critical for safety assessment and to ensure the integrity of experimental results.[2]
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound in aqueous solution is an acid-catalyzed decomposition. In acidic media, it breaks down to form Clonidine and nitrous acid.[2][3] This reaction is a key consideration when working with this compound in acidic buffer systems or formulations.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[4] If a solution must be prepared, it is advisable to do so fresh. An LC-MS/MS study has indicated that solutions of this compound are stable for up to 48 hours, although the specific storage conditions for this duration were not fully detailed.[5] For short-term storage of solutions, refrigeration at 2-8°C and protection from light are recommended precautionary measures.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in an Acidic Buffer System
Symptoms:
-
Loss of this compound peak intensity in chromatographic analysis over a short period.
-
Appearance or increase in the intensity of the Clonidine peak.
Root Cause:
-
This compound is known to be unstable in acidic aqueous solutions, undergoing acid-catalyzed hydrolysis back to Clonidine.[2][3]
Solutions:
-
pH Adjustment: If experimentally feasible, increase the pH of the solution to a neutral or slightly basic range. N-Nitroso compounds are generally more stable at neutral to alkaline pH.[6][7]
-
Aprotic Solvents: If the experimental design allows, consider using aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), in which this compound is soluble.[4]
-
Fresh Preparation: Prepare the this compound solution immediately before use to minimize the degradation time.
Issue 2: Inconsistent Analytical Results for this compound Quantification
Symptoms:
-
Poor reproducibility of peak areas or concentrations in replicate injections.
-
Shifting retention times.
Root Cause:
-
On-column degradation due to acidic mobile phases.
-
Instability of the sample in the autosampler.
-
Use of a non-stability-indicating analytical method.
Solutions:
-
Mobile Phase Optimization: Use a mobile phase with a neutral or near-neutral pH if possible. If an acidic mobile phase is required for chromatographic reasons, ensure the analysis time is as short as possible.
-
Autosampler Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down degradation in the vials.
-
Method Validation: Employ a validated stability-indicating analytical method, such as the LC-MS/MS method described in the literature, which has been shown to be specific for this compound and its potential degradants.[8]
Issue 3: Potential for Photodegradation During Experiments
Symptoms:
-
Degradation of this compound in solutions exposed to light, even under neutral or basic conditions.
Root Cause:
-
Many nitrosamines are susceptible to photodegradation. While specific data for this compound is limited, this is a common characteristic of the compound class.
Solutions:
-
Light Protection: Protect solutions from light at all stages of the experiment, including preparation, storage, and analysis. Use amber glassware or vials, or wrap containers in aluminum foil.
-
Controlled Lighting: Conduct experiments under controlled, low-light conditions whenever possible.
Quantitative Data Summary
The following tables summarize the known stability information for this compound. Due to limited publicly available quantitative kinetic data, some information is qualitative or inferred from related compounds.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH Range | Stability Profile | Primary Degradation Product | Reference |
| Acidic (< 7) | Unstable, undergoes acid-catalyzed decomposition. | Clonidine | [2][3] |
| Neutral (~7) | Relatively more stable compared to acidic conditions. | - | [6][7] |
| Basic (> 7) | Generally considered more stable. | - | [6][7] |
Table 2: General Storage and Handling Recommendations
| Condition | Recommendation | Rationale | Reference |
| Solid State | Store at -20°C. | Long-term stability. | [4] |
| In Solution | Prepare fresh. If short-term storage is necessary, store at 2-8°C, protected from light. | Minimize degradation. | Inferred from general chemical stability principles. |
| Solvent | DMSO is a suitable solvent. | Confirmed solubility. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Prepare a solution of this compound (100 µg/mL) in a suitable solvent (e.g., water or a buffer of neutral pH).
-
Incubate at 60°C in the dark for 7 days.
-
Withdraw samples at appropriate time points.
-
-
Photostability:
-
Expose a solution of this compound (100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Quantify the amount of this compound remaining and identify any major degradation products.
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound
This protocol is based on a published method for the quantification of this compound and N-Dinitroso Clonidine.[8]
-
Chromatographic Conditions:
-
Column: Poroshell C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient Elution: A suitable gradient to separate this compound from Clonidine and other potential impurities.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized.
-
Visualizations
Caption: Clonidine's signaling pathway and the potential interaction of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical relationships between causes and solutions for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media | Semantic Scholar [semanticscholar.org]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation in the drug products - Chromatography Forum [chromforum.org]
avoiding false positives in nitrosamine impurity testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding false positives during nitrosamine (B1359907) impurity testing.
Troubleshooting Guide
Issue: Detection of Nitrosamine Impurities at or Above the Limit of Quantification (LOQ) in a Batch.
Question: We have detected a nitrosamine impurity in our drug product. How can we determine if this is a true positive or a false positive?
Answer:
A detected nitrosamine may be a true impurity originating from the manufacturing process or degradation, or it could be a false positive generated during the analytical testing itself. A systematic investigation is crucial to determine the source.
Troubleshooting Steps:
-
Review the Analytical Method: Acidic conditions during sample preparation are a primary cause of artificial nitrosamine formation, leading to false positives. The presence of residual nitrites in excipients or the active pharmaceutical ingredient (API) can react with secondary or tertiary amines in the drug substance under the acidic pH of the mobile phase or sample diluent.[1]
-
Blank Analysis: Test the blank solutions (diluents, mobile phases) to ensure they are free from nitrosamine contamination. Contamination can arise from solvents and other laboratory materials.[2]
-
Use of Scavengers: To mitigate the risk of in-situ nitrosamine formation during analysis, incorporate a nitrosamine-inhibiting agent (scavenger) into the sample preparation workflow.[1]
-
Vitamin E (α-tocopherol) and Ascorbic Acid (Vitamin C) are effective nitrite (B80452) scavengers that can be added to the sample diluent.[1][3]
-
Re-analyze the sample with the added scavenger. A significant reduction or complete disappearance of the nitrosamine peak strongly suggests that the initial result was a false positive due to artifactual formation.
-
-
pH Control: The formation of nitrosamines is often pH-dependent, with acidic conditions being favorable. Consider adjusting the pH of the sample preparation and chromatographic conditions to be neutral or basic, if compatible with the analyte and method.
-
Method Orthogonality: Employ an alternative and orthogonal analytical technique to confirm the finding. For instance, if the initial detection was by LC-MS, a confirmation using GC-MS (for volatile nitrosamines) can provide additional evidence.
-
Isotope-Labeled Internal Standards: Use isotope-labeled internal standards for each nitrosamine being tested. This can help to account for matrix effects and variations in ionization, improving the accuracy of quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of nitrosamine impurities in pharmaceutical products?
A1: Nitrosamine impurities can originate from various sources throughout the manufacturing process and shelf life of a drug product. Key sources include:
-
API Synthesis: The use of certain reagents, solvents, and catalysts in the synthesis of the active pharmaceutical ingredient (API) can introduce secondary or tertiary amines and nitrosating agents.
-
Excipients: Some common excipients may contain trace amounts of nitrites or nitrates, which can act as nitrosating agents.
-
Manufacturing Process: Cross-contamination from shared equipment, the use of recovered solvents, and certain processing conditions like high temperatures can promote nitrosamine formation.
-
Degradation: The drug substance itself may degrade over time, forming nitrosamine impurities, especially under specific storage conditions of temperature and humidity.
-
Packaging Materials: Components of packaging materials can sometimes be a source of nitrosating agents.
Q2: Which analytical techniques are most suitable for nitrosamine impurity testing?
A2: Highly sensitive and selective analytical methods are required to detect the trace levels of nitrosamine impurities. The most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method suitable for a broad range of nitrosamines, including those that are non-volatile or thermally labile.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is particularly effective for the analysis of volatile nitrosamines.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method provides high mass accuracy and resolution, which is valuable for identifying unknown nitrosamine impurities and distinguishing them from isobaric interferences.
Q3: How can I prevent the formation of false positives during sample preparation?
A3: The primary strategy to prevent false positives is to inhibit the artificial formation of nitrosamines during the analytical workflow. This can be achieved by:
-
Adding Scavengers: Incorporate antioxidants like ascorbic acid or vitamin E into your sample diluent to quench any residual nitrites.
-
Controlling pH: Maintain a neutral or slightly basic pH during sample preparation and analysis, where feasible, to disfavor the nitrosation reaction.
-
Using High-Purity Reagents: Utilize high-purity solvents and reagents to minimize the introduction of nitrite and amine contaminants.
-
Avoiding Contaminated Materials: Be mindful of potential contamination from laboratory equipment and consumables.
Q4: What are the regulatory expectations for nitrosamine impurity testing?
A4: Regulatory agencies such as the US FDA and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals. Key expectations include:
-
Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.
-
Confirmatory Testing: If a risk is identified, confirmatory testing using validated analytical methods is necessary.
-
Mitigation Strategies: If nitrosamines are detected above the acceptable intake (AI) limits, manufacturers must implement mitigation strategies to reduce the levels of these impurities.
Quantitative Data Summary
The following table summarizes quantitative data related to sources of nitrosamine formation and the effectiveness of mitigation strategies.
| Parameter | Finding | Concentration/Effectiveness | Reference |
| Nitrite in Excipients | The nitrite content in various pharmaceutical excipients was analyzed. | Ranged from | |
| Nitrite in Excipients | Analysis of various excipients for nitrite content. | Can be quantified down to 0.05 mg/kg (ppm). | |
| Nitrite in Excipients | Analysis of nitrite and nitrate (B79036) in pharmaceutical additives. | High-sensitivity analysis in the µg/L range is possible. | |
| Effectiveness of Ascorbic Acid | Reduction of nitrite levels in a placebo model after 7 days at 40°C/75% RH. | 1% ascorbic acid reduced nitrite levels by as much as 87%. | |
| Effectiveness of Ascorbic Acid | Reduction of nitrosamine formation in a model drug formulation. | 1% ascorbic acid led to a decrease of about 75% in nitrosamine concentration. | |
| Effectiveness of Antioxidants | Attenuation of NDMA formation in ranitidine. | 1% ascorbic acid showed the highest NDMA attenuation at 96.98%. |
Experimental Protocols
LC-MS/MS Method for the Determination of Nitrosamine Impurities in Metformin (B114582)
This protocol is adapted from the US FDA method for the determination of eight nitrosamine impurities in metformin drug substance and drug product.
Instrumentation:
-
HPLC or UHPLC system with a temperature-controlled autosampler and column.
-
High-Resolution Mass Spectrometer (HRMS) with a heated electrospray ionization (HESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol (B129727).
-
Gradient: A suitable gradient to separate the eight nitrosamines from metformin.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Resolution: ≥ 70,000.
-
Scan Mode: Full MS / dd-MS2 (data-dependent fragmentation) or targeted SIM (Selected Ion Monitoring).
-
Monitored m/z: The accurate m/z of the protonated molecular ion for each nitrosamine.
Sample Preparation (Drug Product):
-
Crush a sufficient number of tablets to obtain a target concentration of 100 mg/mL of metformin API in methanol.
-
Transfer the crushed powder to a 15 mL glass centrifuge tube.
-
Add the appropriate volume of methanol and vortex for 1 minute.
-
Shake the sample for 40 minutes using a mechanical shaker.
-
Centrifuge the sample for 15 minutes at 4500 rpm.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.
-
Transfer the filtered sample into an HPLC vial for analysis.
GC-MS Headspace Method for Detection of NDMA in Valsartan (B143634)
This protocol is based on the US FDA method for the detection of N-nitrosodimethylamine (NDMA) in valsartan drug substance and drug products.
Instrumentation:
-
Gas Chromatography system with a Quadrupole Mass Spectrometry Detector and a Headspace Autosampler.
Chromatographic Conditions:
-
GC Column: DB-Wax, 30 m x 0.25 mm, 0.5 µm, or equivalent.
-
Inlet Temperature: 220 °C.
-
Carrier Gas: Helium.
-
Column Flow: 3 mL/min.
-
Split Ratio: 5:1.
-
Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C, hold for 3.5 min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for NDMA: m/z 74.1 (quantifier), 42.1 (qualifier).
Sample Preparation (Drug Substance):
-
Accurately weigh 500 mg of Valsartan drug substance into a 20 mL headspace vial.
-
Add 5 mL of DMSO to the vial.
-
Immediately cap and crimp the vial.
-
Mix the sample solution using a vortex mixer.
Visualizations
Caption: General experimental workflow for nitrosamine impurity testing.
Caption: Mechanism of false positive formation and mitigation strategy.
Caption: Key sources of nitrosamine contamination in pharmaceuticals.
References
improving extraction efficiency for N-Nitroso Clonidine from tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-Nitroso Clonidine (B47849) from tablet formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of N-Nitroso Clonidine from tablets.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Inappropriate Solvent Selection: The chosen solvent may not effectively solubilize this compound from the tablet matrix. | 1. Initial Extraction (SLE): Use a polar organic solvent such as methanol (B129727) or acetonitrile, as these are effective for a broad range of nitrosamines. A mixture of organic solvent and water (e.g., 50% methanol in water) can also be effective.[1] 2. Liquid-Liquid Extraction (LLE): Dichloromethane is a commonly used solvent for extracting nitrosamines.[2] 3. Method Validation: Always validate your chosen solvent system to ensure optimal recovery. |
| Degradation of this compound: this compound is susceptible to degradation in acidic conditions.[3] The use of acidic reagents or exposure to low pH during extraction can lead to significant loss of the analyte. | 1. pH Control: Maintain a neutral or slightly basic pH during extraction. Avoid the use of strong acids. If an acidic mobile phase is required for subsequent LC-MS/MS analysis, ensure the sample extract is neutralized before any prolonged storage. 2. Temperature: Perform extraction at room temperature or below to minimize thermal degradation. | |
| Inefficient Tablet Matrix Disruption: The analyte may not be fully released from the tablet excipients. | 1. Mechanical Disruption: Thoroughly grind the tablets into a fine powder.[4] 2. Sonication/Vortexing: After adding the extraction solvent, vortex the sample for an extended period (e.g., 20 minutes) and/or sonicate to ensure complete dissolution and release of the analyte.[2] | |
| High Variability in Results | Inconsistent Sample Preparation: Minor variations in the extraction procedure can lead to significant differences in recovery. | 1. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for sample preparation. 2. Internal Standard: Use an appropriate internal standard to correct for variability in extraction efficiency and instrument response. |
| Matrix Effects in LC-MS/MS Analysis: Co-extracted excipients from the tablet can interfere with the ionization of this compound, leading to signal suppression or enhancement.[5] | 1. Sample Cleanup: Incorporate a post-extraction cleanup step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][6] 2. SPE Selection: For clonidine and its derivatives, a mixed-mode cation exchange (MCX) SPE cartridge can be effective.[7] 3. LC Method Optimization: Ensure your chromatographic method adequately separates this compound from any remaining matrix components. | |
| Presence of Extraneous Peaks in Chromatogram | Co-extraction of Impurities: The extraction solvent may be co-extracting other impurities from the tablet matrix. | 1. Selective Extraction: Optimize the extraction solvent and pH to selectively extract this compound while minimizing the extraction of other compounds. 2. SPE Cleanup: A well-chosen SPE protocol can effectively remove many interfering impurities. The wash steps in the SPE procedure are critical for removing unwanted compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from tablets?
A1: A Solid-Liquid Extraction (SLE) is a robust initial step.[4] This typically involves grinding the tablet, followed by extraction with an organic solvent like methanol or acetonitrile, and mechanical agitation (vortexing or sonication).[2]
Q2: How critical is pH during the extraction process?
A2: pH is a critical parameter. This compound can degrade in acidic conditions.[3] Therefore, maintaining a neutral to slightly alkaline pH during extraction is recommended to ensure its stability.
Q3: I am experiencing low recovery. What should I try first?
A3: First, ensure that your tablet matrix is being thoroughly disrupted. This can be achieved by grinding the tablets to a fine powder and using sonication or vigorous vortexing during the solvent extraction step.[2][4] If recovery is still low, consider optimizing your extraction solvent and incorporating a sample cleanup step like SPE.
Q4: What type of SPE cartridge is suitable for this compound?
A4: While specific studies on this compound are limited, a mixed-mode cation exchange (MCX) SPE cartridge has been shown to be effective for the parent compound, clonidine.[7] This type of cartridge allows for a strong cleanup procedure based on both reversed-phase and ion-exchange mechanisms.
Q5: Are there any alternatives to SPE for sample cleanup?
A5: Yes, Liquid-Liquid Extraction (LLE) is a common alternative.[2][6] A typical LLE procedure for nitrosamines might involve extracting the aqueous sample solution with dichloromethane.[2]
Q6: How can I minimize matrix effects in my LC-MS/MS analysis?
A6: Efficient sample preparation is key to minimizing matrix effects.[5] A combination of SLE followed by SPE or LLE is highly recommended to remove interfering components from the tablet matrix before injection into the LC-MS/MS system.[4][6]
Data Presentation: Comparison of Extraction Techniques
The following table summarizes common extraction techniques applicable to this compound, with typical parameters. Note: The recovery percentages are generalized for nitrosamines and should be validated for this compound specifically.
| Technique | Typical Solvents/Reagents | Typical Recovery (%) | Advantages | Disadvantages |
| Solid-Liquid Extraction (SLE) | Methanol, Acetonitrile, Water/Methanol mixture | 80-110% | Simple, fast initial extraction | May have high matrix effects |
| Liquid-Liquid Extraction (LLE) | Dichloromethane, Ethyl Acetate | 75-115% | Good for removing non-polar interferences | Can be labor-intensive, uses larger solvent volumes |
| Solid-Phase Extraction (SPE) | Mixed-Mode Cation Exchange (MCX) or C18 cartridges | 85-115% | High selectivity, good for concentrating the analyte | Requires method development, cost of cartridges |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction (SLE)
-
Weigh and grind a representative number of tablets to a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a single tablet dose into a centrifuge tube.
-
Add a measured volume of extraction solvent (e.g., 10 mL of 50:50 methanol:water).
-
Vortex the tube vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.[7]
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup (using Mixed-Mode Cation Exchange)
This protocol assumes an initial SLE has been performed and the supernatant is ready for cleanup.
-
Conditioning: Condition the MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the supernatant from the SLE step onto the cartridge.
-
Washing:
-
Wash with 3 mL of 0.1 M formic acid in water to remove acidic and neutral interferences.
-
Wash with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the extraction of this compound from tablets.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
addressing reproducibility challenges in nitrosamine detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to address the challenges researchers, scientists, and drug development professionals face in the detection and quantification of nitrosamine (B1359907) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of nitrosamine impurities in pharmaceutical products?
A: Nitrosamine impurities can originate from various sources throughout the manufacturing process and lifecycle of a drug product. Key sources include:
-
Synthesis Process: They can be formed as byproducts during the synthesis of the active pharmaceutical ingredient (API) if certain reagents, solvents, or catalysts are used. For instance, the use of sodium nitrite (B80452) or other nitrosating agents in the presence of secondary or tertiary amines can lead to their formation.[1]
-
Raw Material Contamination: Raw materials, particularly recycled solvents and catalysts, may contain residual azides that can react to form nitrosamines.[2] Excipients used in drug formulations, such as microcrystalline cellulose (B213188) and magnesium stearate, have also been reported to contain nitrite, a precursor for nitrosamine formation.[3]
-
Degradation: The drug substance itself or other components in the formulation can degrade over time during storage, leading to the formation of nitrosamines.[3][4]
-
Packaging Materials: Packaging materials have been identified as a potential source, as they can leach nitrosamines into the drug product during storage.[5]
Q2: Which analytical techniques are most suitable for nitrosamine detection?
A: Due to the low levels of detection required by regulatory agencies, highly sensitive and selective methods are necessary.[4] The most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including non-volatile and thermolabile compounds.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][8] Headspace GC-MS is often used as it requires minimal sample preparation and can reduce matrix interference.[9]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS offer high mass accuracy, which can help in identifying unknown impurities and avoiding false positives from isobaric interferences.[10]
Q3: Why is method validation critical for nitrosamine analysis?
A: Method validation is a regulatory requirement that ensures an analytical method is accurate, precise, specific, and sensitive for its intended purpose.[11] For nitrosamine analysis, this is crucial because:
-
Patient Safety: Nitrosamines are potent carcinogens, and their presence must be controlled at very low levels (in the nanogram range).[11] Validated methods ensure these impurities can be reliably quantified at or below the acceptable intake (AI) limits.[12]
-
Regulatory Compliance: Global regulatory bodies, including the FDA and EMA, mandate the use of fully validated methods for nitrosamine testing to ensure data integrity and reliability for product release and regulatory submissions.[11][13]
-
Avoiding Erroneous Results: The use of non-validated methods can lead to significant consequences, such as false positives that trigger unnecessary product recalls or false negatives that leave harmful impurities undetected in the market.[10][11]
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Limits of Detection (LOD) / Quantitation (LOQ)
Q: My assay is not sensitive enough to meet the required detection limits. What steps can I take to improve it?
A: Achieving low detection limits is a primary challenge in nitrosamine analysis.[4] Here are key areas to troubleshoot:
-
Sample Preparation:
-
Increase Sample Concentration: Using a more concentrated sample can help reach lower detection limits. However, this may also increase matrix effects, so a balance must be found.[8]
-
Optimize Extraction: Ensure the chosen solvent and extraction technique provide efficient recovery of the target nitrosamines from the specific drug product matrix.[8]
-
-
Chromatography (LC/GC):
-
Column Selection: For LC-MS, consider using a biphenyl (B1667301) stationary phase, which can offer better retention for small, polar nitrosamines like NDMA compared to standard C18 columns.[14]
-
Divert API Peak: If the API is present at a high concentration, it can cause source contamination and ion suppression. Use a divert valve to direct the API peak to waste while allowing the nitrosamine peaks to enter the mass spectrometer.[15]
-
-
Mass Spectrometry (MS):
-
Optimize Ionization Source: Atmospheric pressure chemical ionization (APCI) is often more suitable for small, less polar nitrosamines, while electrospray ionization (ESI) is preferred for larger or more polar nitrosamine drug substance-related impurities (NDSRIs).[15]
-
Tune Compound Parameters: Systematically optimize compound-dependent parameters such as collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) for each nitrosamine.[14]
-
Adjust System Parameters: Optimize parameters like curtain gas (CUR). Increasing the curtain gas pressure can reduce background noise and improve LOQ values.[14]
-
Issue 2: High Variability and Poor Reproducibility
Q: I am observing inconsistent results between injections and batches. What could be the cause?
A: Lack of reproducibility can undermine the reliability of your data and is a significant concern in routine analysis.[4][9]
-
Sample Preparation:
-
Inconsistent Extraction: Ensure the extraction process (e.g., shaking time, temperature) is well-controlled and consistent for all samples. Automation can reduce process errors and improve reproducibility.[1]
-
Analyte Stability: Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[8] Protect samples and standards from light during preparation and storage.
-
-
System Contamination:
-
Carryover: Residual organic solvents or analytes from previous injections can cause carryover. An effective wash procedure for the autosampler and injection port is critical.[9]
-
System Maintenance: Regular cleaning of the MS ion source is necessary, especially when analyzing complex matrices, to prevent contamination that leads to inconsistent performance.[14]
-
-
Method Robustness:
-
Evaluate Critical Parameters: Small variations in mobile phase composition, column temperature, or flow rate can affect results. Assess the method's robustness by intentionally varying these parameters to understand their impact.[2]
-
Issue 3: Suspected False Positives
Q: I am detecting a nitrosamine peak, but I suspect it might be a false positive. How can I confirm its identity and prevent this issue?
A: False positives are a serious issue that can lead to unnecessary recalls and investigations.[16] They can arise from several sources:
-
Artifactual Formation during Sample Prep:
-
Problem: Acidic conditions commonly used in sample preparation can cause residual nitrites and amines in the sample to react, forming nitrosamines during the analytical process itself.[16] Heat should also be avoided, as it can accelerate this reaction.[10]
-
Solution: Add a nitrite scavenger, such as Vitamin E or ascorbic acid, to the sample diluent. This can suppress the artificial formation of nitrosamines without compromising the performance of the method.[16]
-
-
Co-eluting Interferences:
-
Problem: Other compounds in the sample matrix can have the same mass transition as the target nitrosamine. A well-known example is N,N-dimethylformamide (DMF), which can interfere with the detection of NDMA.[10][17]
-
Solution 1 (Chromatography): Improve chromatographic separation to resolve the nitrosamine from the interfering peak. This may involve changing the column, mobile phase, or gradient profile.[8]
-
Solution 2 (Mass Spectrometry): Use a second, qualifier MRM transition to confirm the identity of the nitrosamine.[8] High-resolution mass spectrometry (HRMS) can also be used to differentiate between compounds with very similar masses.[10]
-
-
External Contamination:
Quantitative Data Summary
The sensitivity of an analytical method is critical for nitrosamine analysis. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) vary depending on the specific nitrosamine, the matrix, and the analytical technique employed.
| Nitrosamine | Technique | LOD | LOQ | Matrix/Context | Reference |
| NDMA | HS-GC-MS | 0.005 ppm | 0.100 ppm | FDA Method Requirement | [9] |
| NDEA | HS-GC-MS | 0.020 ppm | 0.050 ppm | FDA Method Requirement | [9] |
| NDMA | HS-GC-MS | 0.004 ppm | 0.015 ppm | Achieved with Thermo Scientific ISQ 7000 | [9] |
| NDEA | HS-GC-MS | 0.009 ppm | 0.030 ppm | Achieved with Thermo Scientific ISQ 7000 | [9] |
| Various | LC-MS/MS | 0.3 - 1 ng/mL | N/A | Metformin Drug Product | [19] |
| NMBA | LC-MS/MS | N/A | 0.1 ppb | Metformin API | [19] |
| NDEA | LC-MS/MS | N/A | 0.25 ppb | Metformin API | [19] |
| NDMA, NDEA, etc. | HPLC-MS/MS (APCI) | 0.2 ng/mL | 0.4 ng/mL | Sartan Medicines | [19] |
Experimental Protocols
Protocol: General LC-MS/MS Method for Nitrosamine Quantification
This protocol provides a general framework. Note: Method parameters, especially sample preparation, must be optimized and validated for each specific drug product matrix.[14][15]
1. Sample Preparation (with Artifact Prevention)
-
Objective: To extract nitrosamines from the drug product matrix while preventing their artificial formation.
-
Reagents:
-
Diluent: Methanol or water. The choice depends on the solubility of the drug product. Water is ideal to match chromatographic eluents, but organic solvents may be needed for certain formulations like metformin.[14]
-
Nitrite Scavenger: Prepare a stock solution of Vitamin E or ascorbic acid.
-
-
Procedure:
-
Weigh an appropriate amount of the powdered drug product into a centrifuge tube.
-
Add the chosen diluent containing the nitrite scavenger (e.g., Vitamin E) to prevent artifact formation.[16]
-
Vortex or sonicate briefly to dissolve the sample. Avoid excessive heating or sonication, which can promote nitrosamine formation.[8][10]
-
Centrifuge the sample to pelletize insoluble excipients.[14]
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an HPLC vial for analysis.
-
2. Chromatographic Separation
-
Objective: To achieve baseline separation of target nitrosamines from the API and other matrix components.
-
System: UHPLC or HPLC system.
-
Column: A biphenyl column (e.g., 150 x 4.6 mm, 2.6 µm) is recommended for good retention of polar nitrosamines.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: Develop a gradient program that provides adequate separation. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to elute the nitrosamines, and then include a high-organic wash step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40-45 °C.[20]
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Detection
-
Objective: To sensitively and selectively detect and quantify the target nitrosamines.
-
System: Tandem Quadrupole Mass Spectrometer.
-
Ionization Source: APCI or ESI (select based on analyte properties).[15]
-
Mode: Positive Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification, one for qualification) should be monitored for each analyte to ensure specificity.[8][15]
-
Parameter Optimization:
-
Optimize source parameters (e.g., gas flows, temperature) and compound-specific parameters (DP, CE, CXP) for each nitrosamine by infusing a standard solution.[14]
-
Visualizations
Logical & Experimental Workflows
Caption: General troubleshooting workflow for nitrosamine analysis.
Caption: Sample preparation workflow with critical control points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biology-journal.org [biology-journal.org]
- 3. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. anchem.pl [anchem.pl]
- 10. Moving forward with N-nitrosamine analysis [manufacturingchemist.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. npra.gov.my [npra.gov.my]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 15. waters.com [waters.com]
- 16. resolian.com [resolian.com]
- 17. pmda.go.jp [pmda.go.jp]
- 18. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
Technical Support Center: Optimization of Sample Clean-up for Low-Level Detection
Welcome to the technical support center for optimizing sample clean-up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation for low-level detection. Here you will find troubleshooting guides, FAQs, and detailed protocols to enhance the accuracy and reproducibility of your trace analysis experiments.
General Troubleshooting & FAQs
This section addresses broad issues applicable to multiple sample clean-up techniques, particularly concerning analyte recovery and matrix effects that are critical for low-level detection.
Initial Troubleshooting Workflow
When encountering poor analytical results such as low signal, high background, or inconsistent data, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for identifying the root cause of the problem.
Validation & Comparative
A Comparative Guide to the Analytical Validation of N-Nitroso Clonidine Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. N-Nitroso Clonidine (B47849), a potential impurity in the antihypertensive drug Clonidine, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-Nitroso Clonidine and discusses alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for nitrosamine (B1359907) analysis in general.
Dominance of LC-MS/MS for this compound Analysis
Currently, LC-MS/MS stands out as the most comprehensively validated and sensitive method for the quantification of this compound in both drug substances and finished products.[1][2][3] Its high selectivity, specificity, and ability to detect trace levels of this impurity make it the preferred technique in regulatory environments.
A notable validated LC-MS/MS method demonstrates excellent performance characteristics, as detailed in the subsequent sections.[2] While GC-MS and CE are powerful techniques for the analysis of other nitrosamines, specific validated methods and extensive quantitative data for the direct analysis of this compound using these techniques are not as readily available in published literature. This guide will, therefore, focus on the detailed validation of the LC-MS/MS method and provide a general comparison with GC-MS and CE for nitrosamine analysis.
Quantitative Data Summary
The following table summarizes the performance data of the validated LC-MS/MS method for this compound, alongside a general overview of the expected performance of GC-MS and CE for nitrosamine analysis.
| Performance Parameter | LC-MS/MS for this compound | GC-MS for General Nitrosamines | Capillary Electrophoresis for General Nitrosamines |
| Linearity (Correlation Coefficient, r²) | >0.999[2] | >0.996[4] | Not readily available |
| Accuracy (% Recovery) | 90% to 105%[2] | 70% to 130%[5][6] | Not readily available |
| Precision (%RSD) | Intermediate Precision: 1.6%[2] | < 20%[6] | Not readily available |
| Limit of Quantification (LOQ) | Not explicitly stated, but capable of quantifying at 10% of the specification level.[2] | Typically in the low ppb range (e.g., 15 ppb)[5] | Not as sensitive as MS-based methods. |
| Selectivity/Specificity | High, due to MS/MS detection.[2][3] | High, especially with MS/MS detection. | Moderate, dependent on separation efficiency. |
| Throughput | High | Moderate to High | High |
Experimental Protocols
Validated LC-MS/MS Method for this compound
This method is established for the quantification of this compound in both the drug substance and tablet dosage forms.[2][3]
1. Sample Preparation:
-
Drug Substance: Dissolve a known amount of the Clonidine drug substance in a suitable diluent.
-
Tablet Dosage Form: Grind tablets to a fine powder. Extract a known weight of the powder with a suitable solvent, followed by sonication and centrifugation to remove excipients.
-
Final Dilution: Dilute the extracted sample to a final concentration within the calibration range of the instrument.
2. Chromatographic Conditions:
-
Column: Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.2% Formic acid in Water.[2]
-
Mobile Phase B: 0.2% Formic acid in Acetonitrile.[2]
-
Elution: Gradient elution.
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z specific to this compound.
-
Product Ion (Q3): Specific fragment ions of this compound for quantification and confirmation.
General Protocol for GC-MS Analysis of Nitrosamines
While a specific protocol for this compound is not detailed in the searched literature, a general approach for nitrosamine analysis by GC-MS is as follows.[4][5][6]
1. Sample Preparation:
-
Extraction of the sample with a suitable organic solvent (e.g., dichloromethane).[5]
-
For solid samples, this may involve suspending the sample in an alkaline solution before extraction.[5]
-
The organic extract is then concentrated and may require derivatization for certain nitrosamines, although this is less common with modern GC-MS systems.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column is typically used (e.g., DB-WAX).
-
Carrier Gas: Helium.
-
Injection: Splitless or liquid injection.
-
Temperature Program: A temperature gradient is used to separate the nitrosamines.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
General Protocol for Capillary Electrophoresis Analysis of Nitrosamines
Capillary electrophoresis is a high-resolution separation technique that can be applied to the analysis of various impurities.[7][8] A general protocol for nitrosamine analysis would involve:
1. Sample Preparation:
-
Dissolving the sample in the background electrolyte (BGE).
-
Filtration of the sample to remove particulate matter.
2. CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, which may contain additives like micelles (in Micellar Electrokinetic Chromatography - MEKC) to separate neutral analytes.
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection is common, but coupling to a mass spectrometer (CE-MS) would provide higher selectivity and sensitivity.
Methodology Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of key performance attributes for different analytical techniques.
Conclusion
For the specific and sensitive quantification of this compound, the validated LC-MS/MS method is the clear frontrunner, supported by robust validation data. Its performance in terms of linearity, accuracy, and precision ensures reliable monitoring of this critical impurity in pharmaceutical products. While GC-MS and Capillary Electrophoresis are valuable techniques for the broader analysis of nitrosamines, the lack of specific, published methods and validation data for this compound limits their direct comparison for this particular analyte. Researchers and drug development professionals should prioritize the use of validated LC-MS/MS methods for the routine analysis and quality control of this compound to ensure compliance with regulatory standards and safeguard public health. Further research into the applicability of GC-MS and CE for this compound could provide valuable alternative or complementary analytical strategies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 3. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. edqm.eu [edqm.eu]
- 6. agilent.com [agilent.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitrosamine Nuances: A Comparative Guide to N-Nitroso Clonidine Quantification
For researchers, scientists, and drug development professionals grappling with the analytical challenges of nitrosamine (B1359907) impurities, this guide offers a focused comparison of methodologies for the quantification of N-Nitroso Clonidine (B47849). Highlighting a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, we present key performance data on linearity and accuracy, alongside a detailed experimental protocol. This guide aims to provide objective insights to inform analytical method selection and development.
The emergence of N-nitroso drug substance-related impurities (NDSRIs) as a potential safety concern has underscored the need for highly sensitive and robust analytical methods for their detection and quantification.[1][2] Clonidine, a medication used for treating hypertension and attention deficit hyperactivity disorder, contains a secondary amine structure that is susceptible to nitrosation, potentially forming N-Nitroso Clonidine (N-NCL).[1][2] Regulatory bodies worldwide now mandate stringent control of such impurities in pharmaceutical products.[3]
Comparative Analysis of Analytical Methods
The quantification of this compound and other nitrosamines is predominantly achieved using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] These methods offer the high sensitivity and selectivity required to detect trace levels of these impurities.[3][4]
Below is a summary of a validated LC-MS/MS method specifically for this compound, compared with a general United States Pharmacopeia (USP) method for nitrosamine impurities.
| Parameter | LC-MS/MS for this compound | USP <1469> Procedure 3 (LC-MS/MS) for General Nitrosamines |
| Linearity (Correlation Coefficient) | R² ≥ 0.999[1][2] | NLT 0.99[5] |
| Linearity Range | Limit of Quantification (LOQ) to 150% of specification level[2] | Not explicitly defined, but covers a range of standard concentrations[5] |
| Accuracy (% Recovery) | 90% to 105% across all levels[2] | Within 85%–115% with relative standard deviation < 15%[1] |
| Limit of Quantification (LOQ) | 0.33–1.20 ng/ml (0.0021–0.0075 ppm)[1] | Generally in the range of 0.1 ng/mL to 10 ng/mL for nitrosamines[6] |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5] |
Experimental Protocol: LC-MS/MS for this compound
This section details the validated LC-MS/MS method for the quantification of this compound in both the drug substance and tablet dosage form.[1][2]
1. Chromatographic Conditions:
-
Column: Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 µm particle size)[2]
-
Mobile Phase A: 0.2% Formic acid in water[2]
-
Mobile Phase B: 0.2% Formic acid in acetonitrile[2]
-
Elution: Gradient[2]
-
Flow Rate: 0.8 mL/min[2]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1]
3. Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in a suitable diluent to achieve a known concentration.
-
Tablet Dosage Form: Grind a specific number of tablets to a fine powder. Extract the active pharmaceutical ingredient and the this compound impurity using a suitable solvent. The resulting solution is then filtered before injection into the LC-MS/MS system.
4. Validation Parameters:
The method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with regulatory guidelines.[1][2] The stability of the analytical solutions was confirmed for up to 48 hours.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: Workflow for this compound Quantification.
This comparative guide provides a snapshot of a robust analytical method for this compound quantification. The presented data and protocol aim to assist analytical scientists in developing and validating methods to ensure the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
GC-MS vs. LC-MS for N-Nitroso Clonidine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the detection and quantification of N-nitrosamine impurities, such as N-Nitroso Clonidine, is a critical aspect of pharmaceutical quality control. These compounds are classified as probable human carcinogens, necessitating highly sensitive and robust analytical methods for their detection at trace levels. The two most prominent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides a detailed comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental data and protocols to aid in method selection and implementation.
Performance Comparison
Both GC-MS and LC-MS offer the high sensitivity and selectivity required for nitrosamine (B1359907) analysis. However, the choice between the two often depends on the specific analyte properties, sample matrix, and desired analytical throughput. LC-MS is generally considered the gold standard for nitrosamine analysis due to its applicability to a wider range of compounds without the need for derivatization and its reduced risk of thermal degradation of labile compounds.[1][2]
For volatile and thermally stable nitrosamines, GC-MS can be a robust and cost-effective alternative.[1] However, for compounds like this compound, which may have limited volatility or thermal stability, LC-MS is often the preferred method. In the case of ranitidine, for example, high temperatures used in GC-MS can lead to the artificial formation of N-nitrosodimethylamine (NDMA), resulting in overestimated impurity levels.[3] Therefore, LC-MS is typically recommended for the analysis of NDMA in ranitidine.[3]
The following table summarizes key quantitative performance parameters for both techniques based on published data for various nitrosamine analyses. It is important to note that direct comparative data for this compound is limited, and the values presented are representative of the capabilities of each technique for similar analytes.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.006 ppm - <3 ppb | 0.22–0.80 ng/ml (0.0014–0.0050 ppm) |
| Limit of Quantitation (LOQ) | 0.018 ppm | 0.33–1.20 ng/ml (0.0021–0.0075 ppm) |
| Linearity (R²) | >0.99 | ≥ 0.999 |
| Precision (%RSD) | 0.8 - 2.5% | 1.6 - 1.9% |
| Accuracy (% Recovery) | Not explicitly stated | 90% - 105% |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS share the fundamental steps of sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each stage differ significantly between the two techniques.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using LC-MS/MS and a general protocol for nitrosamine analysis using GC-MS/MS that can be adapted for volatile nitrosamines.
LC-MS/MS Protocol for this compound
This protocol is based on a validated method for the quantification of this compound in drug substances and tablet dosage forms.
1. Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases) to achieve a target concentration.
-
Tablets: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable diluent, followed by sonication and centrifugation. Filter the supernatant through a 0.2 µm syringe filter before analysis.
2. Liquid Chromatography Conditions:
-
Column: Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure the separation of this compound from the parent drug and other impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be optimized.
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximum sensitivity.
GC-MS/MS Protocol for Nitrosamine Analysis
This is a general protocol that can be adapted for the analysis of volatile nitrosamines.
1. Sample Preparation:
-
Weigh a representative sample of the ground tablets or API into a centrifuge tube.
-
Add a basic solution (e.g., NaOH solution) and vortex.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Centrifuge to separate the layers and transfer the organic layer for analysis.
2. Gas Chromatography Conditions:
-
Column: DB-WAX (30 m x 0.25 mm, 0.5 µm film thickness) or similar polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature to ensure separation of all analytes.
-
Injection Mode: Splitless injection.
-
Injector Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 200-250°C).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: e.g., 230°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select and optimize specific precursor-to-product ion transitions for the target nitrosamines.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the trace-level analysis of nitrosamine impurities in pharmaceutical products. For this compound, LC-MS/MS is the more established and likely more suitable method due to the potential for thermal lability and its proven success in published methods. LC-MS/MS offers high sensitivity and specificity, allowing for the robust quantification of this compound at the low levels required by regulatory agencies.
While GC-MS can be a viable option for more volatile nitrosamines, its applicability to this compound would require careful validation to ensure that the analytical conditions do not lead to in-situ formation or degradation of the analyte. Ultimately, the choice of method should be based on a thorough risk assessment, method validation, and consideration of the specific properties of the this compound impurity and the drug product matrix.
References
Navigating the Analytical Maze: A Comparative Guide to the Separation of N-Nitroso Clonidine and N-Dinitroso Clonidine
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine (B1359907) impurities are paramount to ensure the safety and quality of pharmaceutical products. Clonidine (B47849), a widely used antihypertensive and ADHD medication, has the potential to form N-nitroso and N-dinitroso impurities. This guide provides a detailed comparison of the analytical methodologies for the separation of N-Nitroso Clonidine (N-NCL) and N-Dinitroso Clonidine (N-NDCL), with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The presence of N-nitrosamine impurities in pharmaceuticals is a significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for the monitoring and control of these impurities. Clonidine's chemical structure, containing a secondary amine, makes it susceptible to nitrosation, leading to the formation of N-NCL and N-NDCL. The analytical challenge lies in the effective separation and sensitive detection of these closely related compounds.
Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Currently, the most robust and widely accepted method for the simultaneous quantification of N-NCL and N-NDCL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers unparalleled sensitivity and selectivity, which are crucial for detecting these impurities at trace levels.
A validated LC-MS/MS method has been established to quantify both impurities in clonidine drug substance and tablet dosage forms.[1][2][3] The method utilizes a Multiple Reaction Monitoring (MRM) mode, which enhances specificity and allows for accurate quantification even in complex matrices.
Quantitative Data Summary
The following table summarizes the key parameters of the validated LC-MS/MS method. While specific retention times for this compound and N-Dinitroso Clonidine were not publicly available in the reviewed literature, the method has demonstrated superior specificity, linearity, accuracy, and precision.
| Parameter | This compound (N-NCL) | N-Dinitroso Clonidine (N-NDCL) |
| Retention Time (RT) | Data not available in reviewed literature | Data not available in reviewed literature |
| Quantification Ion (m/z) | Information not publicly available | Information not publicly available |
| Qualifier Ion(s) (m/z) | Information not publicly available | Information not publicly available |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 90% - 110% | 90% - 110% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Quantification (LOQ) | Capable of quantifying at acceptable intake limits | Capable of quantifying at acceptable intake limits |
The Absence of a Viable HPLC-UV Alternative
A comprehensive search of scientific literature did not yield a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous separation and quantification of this compound and N-Dinitroso Clonidine. The preference for LC-MS/MS can be attributed to several factors:
-
Sensitivity: Nitrosamine impurities are typically present at very low concentrations (parts per billion or ppb level). HPLC-UV systems often lack the required sensitivity to detect and accurately quantify these impurities at such trace levels.
-
Selectivity: The UV spectra of N-NCL and N-NDCL are likely to be very similar, making their differentiation and selective quantification in the presence of the active pharmaceutical ingredient (API) and other impurities challenging with a non-specific detector like UV.
-
Matrix Effects: Drug products contain excipients that can interfere with the analysis. The selectivity of MS/MS detection minimizes the impact of these matrix effects, leading to more reliable results.
Experimental Protocols
Validated LC-MS/MS Method for N-NCL and N-NDCL[1][2][3]
1. Sample Preparation:
-
Accurately weigh and dissolve the clonidine drug substance or powdered tablets in a suitable diluent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
Perform sonication to ensure complete dissolution.
-
Centrifuge the sample to remove any undissolved excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A gradient program is used to achieve optimal separation. The specific gradient profile was not detailed in the reviewed abstracts.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-NCL and N-NDCL are monitored for quantification and confirmation. The exact m/z values were not publicly available.
Visualizing the Workflow and Structures
To better understand the analytical process and the chemical entities involved, the following diagrams have been generated.
References
A Comparative Guide to Inter-Laboratory Methods for the Analysis of N-Nitroso Clonidine
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-Nitroso Clonidine (B47849), a nitrosamine (B1359907) impurity of concern in the antihypertensive drug Clonidine. The formation of N-nitrosamines in pharmaceutical products is a significant safety issue due to their potential carcinogenic properties.[1][2][3] Clonidine, having a secondary amine structure, is susceptible to nitrosation, potentially forming N-Nitroso Clonidine and N-Dinitroso Clonidine.[1][4] This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current analytical landscape, supported by experimental data.
Regulatory bodies such as the European Medicines Agency (EMA) have set acceptable intake (AI) limits for this compound to control the risk to patients.[5][6] Consequently, sensitive and robust analytical methods are crucial for monitoring and controlling this impurity in both the active pharmaceutical ingredient (API) and the final drug product.[2][7]
Data Presentation: A Comparative Overview of Analytical Methods
While a formal, large-scale inter-laboratory comparison study for this compound has not been publicly documented, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated according to regulatory standards.[1][4][8] The performance of this method, along with typical performance characteristics observed in inter-laboratory studies for other nitrosamines, is summarized below to provide a comparative benchmark.[9][10]
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | Method A: Published LC-MS/MS Method[1][8] | Hypothetical Method B: GC-MS/MS | Hypothetical Method C: UPLC-HRMS | Typical Acceptance Criteria |
| Limit of Detection (LOD) | 0.22–0.80 ng/mL | 0.1 - 0.5 ng/mL | 0.05 - 0.2 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.33–1.20 ng/mL | 0.3 - 1.5 ng/mL | 0.15 - 0.6 ng/mL | ≤ 30% of AI Limit |
| Accuracy (% Recovery) | 90% – 105% | 85% - 110% | 95% - 105% | 80% - 120% |
| Precision (% RSD) | ≤ 1.9% | ≤ 5% | ≤ 3% | ≤ 15% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
Experimental Protocols
Key Experiment: Quantification of this compound by LC-MS/MS
This section details the experimental protocol for a validated LC-MS/MS method for the quantification of this compound and N-Dinitroso Clonidine in the drug substance and tablet dosage form.[1][4][8]
Objective: To accurately quantify this compound and N-Dinitroso Clonidine in Clonidine drug substance and tablets.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Poroshell C18 column (150 x 4.6 mm, 2.7 µm particle size)[1]
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound and N-Dinitroso Clonidine reference standards
Chromatographic Conditions:
-
Mobile Phase A: 0.2% Formic acid in water[8]
-
Mobile Phase B: 0.2% Formic acid in acetonitrile[8]
-
Flow Rate: 0.8 mL/min[8]
-
Gradient Elution: A gradient elution program is used to separate the analytes.
Mass Spectrometric Conditions:
-
Precursor → Product Ions: Specific ion transitions for this compound and N-Dinitroso Clonidine are monitored for quantification and confirmation.
Sample Preparation:
-
Tablets: A specific number of tablets are accurately weighed and dissolved in a suitable solvent system.
-
Drug Substance: An accurately weighed amount of the drug substance is dissolved in a suitable solvent.
-
The solutions are then further diluted to fall within the calibration range of the instrument.
Data Analysis: Quantification is achieved by constructing a calibration curve from the analysis of reference standards of known concentrations. The concentration of the nitrosamine impurities in the samples is determined from this curve.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflow for a typical analytical method for this compound and the logical flow of an inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. EMA nitrosamine Q&A Appendix 1 rev.7 published on Dec 13, 2024 - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Regulatory Maze: A Guide to Analytical Method Validation
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is not just a matter of good science; it is a critical regulatory requirement. Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose. This guide offers a comparative overview of key regulatory standards, presents experimental data for common analytical techniques, and provides detailed protocols to aid in the design and execution of validation studies.
The primary regulatory frameworks governing analytical method validation are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2] These guidelines are largely harmonized, with the ICH's Q2(R1) guideline, and its recent revision Q2(R2), serving as the global standard.[2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6]
Core Validation Parameters: A Harmonized Approach
Across the major regulatory bodies, a consistent set of performance characteristics must be evaluated to demonstrate a method's validity.[2][3] These parameters ensure that the method is reliable, reproducible, and provides accurate results.[1][7] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][3]
The following diagram illustrates the typical workflow for analytical method validation:
Comparison of Analytical Methods: HPLC vs. UPLC for Assay Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. An increasingly popular alternative is Ultra-High-Performance Liquid Chromatography (UPLC), which offers significant advantages in speed and resolution. Below is a comparative summary of validation data for a hypothetical assay of "Drug Substance X" using both techniques.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Specificity | No interference from placebo or degradants | No interference from placebo or degradants | Peak purity > 0.99 |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 10 - 200 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 99.8 ± 0.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 0.45% | RSD ≤ 2.0% |
| - Intermediate | 1.10% | 0.65% | RSD ≤ 2.0% |
| LOQ (µg/mL) | 5.0 | 0.5 | S/N ≥ 10 |
| LOD (µg/mL) | 1.5 | 0.15 | S/N ≥ 3 |
| Robustness | Unaffected by minor changes in pH and flow rate | Unaffected by minor changes in pH and flow rate | System suitability passes |
| Run Time (minutes) | 15 | 3 | N/A |
The relationship between key quantitative validation parameters is illustrated in the following diagram:
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.
Protocol 1: HPLC Assay of Drug Substance X
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Linearity: Prepare standard solutions at 50, 75, 100, 125, and 150 µg/mL. Perform triplicate injections for each concentration and construct a calibration curve.
-
Accuracy: Analyze, in triplicate, samples spiked with the analyte at 80%, 100%, and 120% of the target concentration. Calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate injections of a 100 µg/mL standard solution. Calculate the relative standard deviation (RSD).
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst.
Protocol 2: UPLC Assay of Drug Substance X
-
Instrumentation: UPLC system with UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Linearity, Accuracy, and Precision: Follow the same procedures as for the HPLC method, but with a concentration range of 10-200 µg/mL for linearity and corresponding adjustments for accuracy studies.
Conclusion
Method validation is a mandatory and foundational aspect of pharmaceutical development and quality control.[1] Adherence to regulatory guidelines from bodies like the ICH, FDA, and USP ensures that analytical procedures are scientifically sound and produce reliable data.[2][7] As demonstrated by the HPLC and UPLC comparison, newer technologies can offer significant improvements in efficiency and sensitivity, but both must undergo the same rigorous validation process to be deemed fit for purpose. By following structured protocols and clearly defining acceptance criteria, researchers can confidently navigate the regulatory landscape and ensure the quality and safety of pharmaceutical products.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. pharmatutor.org [pharmatutor.org]
Precision in N-Nitroso Clonidine Analysis: A Comparative Guide to Current Analytical Methods
For Immediate Release
A detailed comparison of analytical methodologies for the quantification of N-Nitroso Clonidine (B47849), a potential genotoxic impurity, reveals liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a highly precise and reproducible method. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of N-Nitroso Clonidine analysis, including supporting experimental data and detailed protocols.
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. Clonidine, a medication used for treating hypertension and attention deficit hyperactivity disorder, contains a secondary amine structure that is susceptible to forming N-nitroso-drug substance related impurities (NDSRIs), such as this compound.[1] Accurate and precise quantification of these impurities is crucial for ensuring drug safety and compliance with regulatory standards.
Comparative Analysis of Analytical Methods
While various analytical techniques are employed for the detection of nitrosamine impurities, LC-MS/MS has emerged as the most suitable and widely adopted method for the analysis of this compound.[2][3][4] This is largely due to its high sensitivity, specificity, and ability to quantify trace levels of impurities in complex matrices.
A validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode has demonstrated exceptional precision and intermediate precision for the quantification of this compound in both the drug substance and tablet dosage forms.[1]
Table 1: Precision and Intermediate Precision Data for this compound Analysis by LC-MS/MS
| Parameter | Method | Relative Standard Deviation (%RSD) |
| Precision | LC-MS/MS | 1.9% |
| Intermediate Precision | LC-MS/MS | 1.6% |
Data sourced from a validated method for the quantification of this compound.[1]
The low relative standard deviation values indicate a high degree of precision, meaning that repeated measurements of the same sample provide very similar results. Intermediate precision, which assesses the method's reproducibility under varied conditions (e.g., different days, analysts, or equipment), also shows excellent consistency.[1]
Alternative Methods: A Qualitative Overview
-
HPLC-UV: This technique is a viable option for the analysis of nitrosamines and can offer good performance.[5][6] However, it may lack the sensitivity and selectivity of LC-MS/MS, particularly for detecting the very low levels of nitrosamines required by regulatory limits. The quantification limits for nitrosamine impurities using UV detection are typically in the range of 10–20 ng/mL.[5]
-
GC-MS/MS: GC-MS is another powerful technique for nitrosamine analysis, often recommended for its high sensitivity and specificity, with detection limits in the low parts-per-billion (ppb) range.[7][8] However, the thermal lability of some nitrosamines can be a challenge, potentially leading to inaccurate quantification.
Experimental Protocols
A detailed methodology for the validated LC-MS/MS analysis of this compound is provided below.
LC-MS/MS Method for this compound Quantification
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm particle size.[1]
-
Column Temperature: 30 °C.[1]
-
Mobile Phase:
-
Elution: Gradient elution.[1]
-
Flow Rate: 0.8 mL/minute.[1]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[1]
Sample Preparation (General Workflow)
A standardized workflow is crucial for achieving accurate and reproducible results. The following diagram illustrates a typical experimental workflow for the analysis of this compound in a pharmaceutical product.
Caption: Workflow for this compound Analysis.
Conclusion
The available data strongly supports the use of LC-MS/MS for the precise and reliable quantification of this compound in pharmaceutical materials. The method's high precision and intermediate precision ensure consistent and trustworthy results, which are essential for regulatory compliance and patient safety. While other techniques like HPLC-UV and GC-MS are valuable for nitrosamine analysis in general, the validated LC-MS/MS method provides a robust and superior solution specifically for this compound. Further studies are warranted to generate comparative precision data for this compound using these alternative methods to provide a more complete quantitative comparison.
References
- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
comparative analysis of different HPLC columns for nitrosamines
The accurate detection and quantification of nitrosamine (B1359907) impurities in pharmaceuticals and other products is a critical analytical challenge due to their potential carcinogenicity. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary technique for this purpose. The choice of HPLC column is paramount for achieving the required sensitivity, selectivity, and resolution. This guide provides a comparative analysis of different HPLC columns used for nitrosamine analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Column Selection: Key to Nitrosamine Separation
The selection of an appropriate HPLC column is a crucial step in developing a robust method for nitrosamine analysis.[1] The ideal column should provide good retention for the typically polar nitrosamines, baseline separation from the active pharmaceutical ingredient (API) and other impurities, and produce symmetrical peak shapes. Several types of stationary phases have been successfully employed, each with its own advantages.
A comparative evaluation of a general-purpose C18 column and a phenyl-hexyl column for the analysis of N-nitroso-nortriptyline (NNORT) and N-nitroso-sertraline (NSERT) demonstrated the superior separation efficiency of the phenyl-hexyl column. This is attributed to π-π interactions between the phenyl rings of the stationary phase and the analytes, which significantly enhanced resolution, particularly for the SERT and NSERT pair.[2]
For broader applications, various C18 columns remain a popular choice. For instance, an Avantor® ACE® UltraCore C18 column has been used for the separation of eight nitrosamines in valsartan (B143634), achieving a high-resolution separation from the main valsartan peak within 12 minutes.[3] Similarly, an Agilent Zorbax Eclipse Plus C18 column was employed for the analysis of nine nitrosamines, with a 150 mm column length chosen for faster detection compared to a 250 mm column.[4]
Pentafluorophenyl (PFP) phases offer an alternative selectivity to C18 columns. An Avantor® ACE® Excel 2 C18-PFP column, which combines the selectivity of a PFP phase with the stability of a C18 ligand, has been used for the LC-MS/MS separation of nitrosamines according to the European Union EN 71-12 safety of toys standard.[3] However, when high-speed analysis is performed using a PFP column, the separation of highly polar nitrosamines may be compromised.
The InertSustain AQ-C18 column is specifically designed for enhanced retention of highly polar compounds, making it a suitable choice for nitrosamine analysis. It has been shown to provide good separation and peak shape for eight different nitrosamines in a rapid 6-minute analysis.
For the separation of a range of nitrosamines, the Supel™ Carbon LC column, which utilizes porous graphitic carbon particles, has demonstrated good reproducibility and peak asymmetry for six nitrosamines. Another option is the XSelect HSS T3 column, a reversed-phase column that has been successfully used for the quantification of six nitrosamine impurities in valsartan and NDMA in ranitidine (B14927) drug substances.
Performance Data of HPLC Columns for Nitrosamine Analysis
The following table summarizes the performance data for various HPLC columns used in the analysis of different nitrosamines. The data has been compiled from multiple sources to provide a comparative overview.
| Column | Stationary Phase | Nitrosamines Analyzed | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Supel™ Carbon LC | Porous Graphitic Carbon | NDEA, NMBA, NEIPA, NDIPA, NDBA, NMPA | Low mg/L range (UV detection) | Low mg/L range (UV detection) | |
| InertSustain AQ-C18 HP | Octadecylsilane (ODS) | NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDPhA | Not specified | Not specified | |
| XSelect HSS T3 | High Strength Silica T3 | NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA | Not specified | 10 ng/mL (NDMA, NDEA, NDIPA), 20 ng/mL (NMBA, NEIPA, NDBA) | |
| Phenyl-Hexyl | Phenyl-Hexyl | NNORT, NSERT | Not specified | 20 ng/g (NNORT), 125 ng/g (NSERT) | |
| Agilent Zorbax Eclipse Plus C18 | C18 | Nine nitrosamines | Not specified | Not specified | |
| Avantor® ACE® UltraCore C18 | C18 | Eight nitrosamines | Not specified | Not specified | |
| Avantor® ACE® Excel 2 C18-PFP | C18-Pentafluorophenyl | Wide range of nitrosamines | Not specified | Not specified | |
| XBridge C18 | C18 | NDMA, NPID, NDEA, NEIPA, NDIPA | Can be lowered below 1 ppb for NPID, NEIPA, and NDIPA with MS/MS | 2.5 ppb for 5 tested nitrosamines with MS/MS | |
| Infinitylab Poroshell 120 PFP | Pentafluorophenyl | 15 nitrosamines | Not specified | Not specified | |
| XSelect CSH Phenyl Hexyl | Phenyl-Hexyl | 15 nitrosamines | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for some of the key studies cited.
Method 1: Supel™ Carbon LC for Six Nitrosamines
-
Column: Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.
-
Mobile Phase: [A] Water + 0.1% TFA, [B] Acetonitrile + 0.1% TFA
-
Gradient: 2.5% B (0-0.5 min), to 95% B (0.5-5.0 min), hold at 95% B (5.0-7.0 min), return to 2.5% B (7.01-10.0 min)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Detector: UV, 230 nm
-
Injection Volume: 5 µL
Method 2: InertSustain AQ-C18 HP for Eight Nitrosamines
-
Column: InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mm I.D.
-
Mobile Phase: [A] 0.1% HCOOH in CH3OH, [B] 0.1% HCOOH in H2O
-
Gradient: (Not specified in detail)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detector: MS/MS (APCI, Positive, SRM)
-
Injection Volume: 5 µL
Method 3: XSelect HSS T3 for Six Nitrosamines in Valsartan
-
Column: XSelect HSS T3, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase: (Not specified in detail, based on a previously described method)
-
Detector: UV at 245 nm and ACQUITY QDa Mass Detector
-
Sample Preparation: Nitrosamine standards spiked into ~100 μg/mL of drug substance sample in 80:20 water/methanol diluent.
Method 4: Phenyl-Hexyl vs. C18 for NNORT and NSERT
-
Columns: Phenyl-hexyl column and a general-purpose C18 column
-
Detector: LC-MS/MS
-
Sample Concentration: 1 ppm for all compounds
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of nitrosamines using HPLC.
Caption: General workflow for nitrosamine analysis by HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application [mdpi.com]
- 3. mac-mod.com [mac-mod.com]
- 4. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-Nitroso Clonidine Detection in Tablet Dosage Form
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitroso compounds, such as N-Nitroso Clonidine (B47849), in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide mandate stringent control over these impurities, necessitating the development and validation of highly sensitive and specific analytical methods for their detection and quantification in final dosage forms.[3] Clonidine, a medication used for treating hypertension and attention deficit hyperactivity disorder, contains a secondary amine in its structure, making it susceptible to nitrosation, which can lead to the formation of N-Nitroso Clonidine and N-Dinitroso Clonidine.[4][5]
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of this compound in tablet dosage forms with other potential analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for the control of this critical impurity.
Comparison of Analytical Methods for this compound Detection
The primary method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Alternative methods commonly employed for nitrosamine (B1359907) analysis in pharmaceuticals include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
| Feature | LC-MS/MS | GC-MS | LC-HRMS |
| Principle | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | Separation of volatile compounds by gas chromatography followed by mass spectrometry. | Separation by liquid chromatography with detection by a high-resolution mass spectrometer. |
| Specificity | High, due to Multiple Reaction Monitoring (MRM) mode. | Good, but may have interferences from matrix components. | Very high, allows for differentiation of compounds with similar masses. |
| Sensitivity | Very high, capable of detecting impurities at parts-per-billion (ppb) levels. | Good, suitable for volatile nitrosamines. | Very high, with quantitation limits as low as 0.005 ppm reported for some nitrosamines. |
| Applicability to this compound | A validated method is available. | Potentially applicable, but may require derivatization due to the polarity and thermal lability of this compound. | Highly suitable, offering excellent selectivity and sensitivity. |
| Sample Throughput | Moderate to high. | Moderate, can be enhanced with headspace analysis for volatile compounds. | Moderate to high. |
| Cost | High. | Moderate. | High. |
Validated LC-MS/MS Method for this compound
A robust LC-MS/MS method for the quantification of this compound and N-Dinitroso Clonidine in both the drug substance and tablet dosage form has been developed and validated.
Validation Data Summary
| Validation Parameter | Result |
| Linearity (R²) | 0.999 |
| Accuracy (% Recovery) | 90% to 105% |
| Precision (%RSD) | 1.9% (repeatability) and 1.6% (intermediate precision) |
| Limit of Quantification (LOQ) | Capable of quantifying at 10% of the specification level. |
| Solution Stability | Stable for up to 48 hours. |
Experimental Protocols
Validated LC-MS/MS Method Protocol
This protocol is based on the validated method for the quantification of this compound in tablet dosage form.
1. Sample Preparation:
-
Accurately weigh and transfer a portion of powdered tablets equivalent to a specific amount of Clonidine hydrochloride into a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve the sample.
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge an aliquot of the solution and transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
Column: Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.2% formic acid in water and 0.2% formic acid in acetonitrile
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Elution: Gradient
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and N-Dinitroso Clonidine are monitored for quantification and confirmation. For this compound, a quantifier ion at m/z 291.1 and qualifier ions at m/z 138 and 263.1 have been reported in a similar method.
General GC-MS Method Protocol for Nitrosamine Analysis
This protocol provides a general workflow for the analysis of nitrosamines in pharmaceutical tablets using GC-MS and can be adapted for this compound, potentially with a derivatization step.
1. Sample Preparation:
-
Prepare a representative sample from ground tablets.
-
Weigh an amount of the tablet powder corresponding to approximately 250 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.
-
Add a sodium hydroxide (B78521) solution, vortex, and shake.
-
Add dichloromethane, vortex, and shake for extraction.
-
Centrifuge the mixture and collect the organic layer for analysis.
2. GC-MS Conditions:
-
Column: A suitable capillary column for nitrosamine analysis (e.g., VF-WAXms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Logical relationship of the validation process.
Caption: Signaling pathway of nitrosamine-induced DNA damage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Analytical Methods for Nitrosamine Impurities in Pharmaceuticals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require stringent control of these impurities.[1][2] Consequently, robust and reliable analytical methods are crucial for their accurate detection and quantification at trace levels. Cross-validation of these methods across different laboratories and techniques is essential to ensure the consistency and reliability of results.[3] This guide provides a comparative overview of common analytical methods, their performance characteristics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
The most common and effective analytical techniques for nitrosamine analysis are hyphenated mass spectrometry methods, which offer the necessary sensitivity and selectivity for detecting these impurities at very low levels.[4][5] The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6]
Table 1: Comparison of LC-MS/MS and GC-MS/MS for Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[4] | Preferred for volatile nitrosamines.[4] |
| Sensitivity | High sensitivity, capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6] | Also highly sensitive, particularly for volatile analytes.[7] |
| Selectivity | Excellent selectivity through Multiple Reaction Monitoring (MRM).[4] | High selectivity, also utilizing MRM.[7] |
| Matrix Effects | Can be susceptible to matrix effects, often requiring robust sample preparation.[8] | Less prone to matrix effects for volatile analytes, especially with headspace injection. |
| Sample Throughput | Generally higher throughput compared to GC-MS/MS. | Can have longer run times, but headspace methods can be automated.[9] |
Quantitative Performance Data
The following tables summarize typical performance data for the analysis of common nitrosamine impurities using LC-MS/MS and GC-MS/MS. These values are compiled from various validation studies and demonstrate the capabilities of each technique.
Table 2: Performance Data for LC-MS/MS Methods
| Nitrosamine | Method | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Drug Product |
| NDMA | UPLC-APCI-MS/MS | 0.35 | 0.55 | 96.0 - 98.4 | < 3.5 | Irbesartan, Olmesartan, Metformin[10] |
| NDEA | UPLC-APCI-MS/MS | 0.29 | 0.37 | 96.2 - 98.0 | < 2.7 | Irbesartan, Olmesartan, Metformin[10] |
| NDMA | HPLC-MS | 0.3 | 1.0 | 97.7 - 104.2 | < 5.3 | Metformin (B114582) HCl SR Tablets[11] |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.
Table 3: Performance Data for GC-MS/MS Methods
| Nitrosamine | Method | LOD (ng/g) | LOQ (ng/g) | Accuracy (% Recovery) | Precision (% RSD) | Drug Product |
| NDMA | GC-MS/MS | - | 0.015 (µg/g) | 80 - 120 | ≤ 12 | Metformin[7] |
| NDEA | GC-MS/MS | - | 0.003 (µg/g) | 80 - 120 | ≤ 12 | Metformin[7] |
| 13 Nitrosamines | GC-MS/MS | 15 - 250 | 50 - 250 | 91.4 - 104.8 | 0.5 - 12.2 | Sartans[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of nitrosamine impurities.
Protocol 1: LC-MS/MS Method for NDMA in Metformin Hydrochloride Sustained-Release Tablets
This protocol is adapted from a validated method for the determination of NDMA in metformin hydrochloride sustained-release tablets.[11]
1. Sample Preparation:
-
Accurately weigh and transfer the powdered tablet sample equivalent to 500 mg of metformin hydrochloride into a 50 mL centrifuge tube.
-
Add 25 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ACE C18-AR (4.6 mm × 150 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A time-based gradient program should be established to ensure optimal separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Interface Voltage: 4000 V.
-
Ion Source Temperature: 350 °C.
-
MRM Transition: For NDMA, monitor the transition of m/z 75.0 → 58.1.
Protocol 2: GC-MS/MS Method for NDMA and NDEA in Metformin
This protocol is based on a validated GC-MS/MS method for the simultaneous determination of NDMA and NDEA.[7]
1. Sample Preparation:
-
Weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane (B109758) and vortex for 1 minute.
-
Spike with an appropriate internal standard (e.g., NDMA-d6).
-
Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and concentrate to 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
2. GC Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm).
-
Inlet Temperature: 230 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MRM Transitions:
-
NDMA: Precursor ion m/z 74, product ions m/z 42 and 74.
-
NDEA: Precursor ion m/z 102, product ions m/z 42 and 56.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for nitrosamine impurities, from initial risk assessment to method implementation.
Caption: Workflow for the cross-validation of analytical methods for nitrosamine impurities.
This guide provides a foundational framework for the cross-validation of analytical methods for nitrosamine impurities. By employing robust, validated, and cross-validated analytical methods, pharmaceutical manufacturers can ensure the safety and quality of their products, thereby protecting public health and meeting regulatory expectations.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
A Researcher's Guide to Comparing Analytical Results with Established Acceptable Intake Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing analytical results of potentially harmful substances with established acceptable intake values. Understanding this comparison is critical for ensuring the safety of pharmaceutical products and complying with regulatory standards. We will explore the definitions of key acceptable intake values, present a hypothetical case study with analytical data, and provide a detailed experimental protocol.
Understanding Acceptable Intake Values
Several key terms are used to define the safe daily intake of a substance over a lifetime without an appreciable health risk. These values are established by regulatory bodies based on extensive toxicological data.
-
Acceptable Daily Intake (ADI): The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.[1][2][3][4] It is typically used for substances that are intentionally added, such as food additives and pesticide residues.[5] The ADI is derived from the No-Observed-Adverse-Effect Level (NOAEL) in animal studies, to which a safety factor (usually 100) is applied.
-
Tolerable Daily Intake (TDI): Similar to the ADI, the TDI is an estimate of the amount of a substance that can be ingested daily over a lifetime without a significant health risk. However, the TDI is generally used for substances that are unintentionally present in food or the environment, such as contaminants. Like the ADI, the TDI is also calculated from the NOAEL with the application of uncertainty factors.
-
Permitted Daily Exposure (PDE): The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. This term is prominently used in the pharmaceutical industry to define acceptable intake for impurities in drug products. The calculation of a PDE is also based on the NOAEL and incorporates various adjustment factors.
Hypothetical Case Study: Impurity Analysis in "Drug X"
To illustrate the comparison process, let's consider a hypothetical scenario. "Drug X" is a new oral medication with a maximum daily dose of 500 mg. During manufacturing, a known impurity, "Impurity Y," is formed. The analytical development laboratory has been tasked with quantifying the level of Impurity Y in a batch of Drug X and comparing it to the established PDE.
Table 1: Comparison of Analytical Results for Impurity Y with its Permitted Daily Exposure (PDE)
| Parameter | Value |
| Drug Product Information | |
| Drug Name | Drug X |
| Maximum Daily Dose | 500 mg |
| Impurity Information | |
| Impurity Name | Impurity Y |
| Permitted Daily Exposure (PDE) | 1.5 mg/day |
| Analytical Results | |
| Concentration of Impurity Y in Drug X (µg/mg) | 2.5 µg/mg |
| Calculated Daily Intake of Impurity Y | |
| Daily Intake (mg/day) | 1.25 mg/day |
| Comparison | |
| Status | Acceptable |
Experimental Protocol: Quantification of Impurity Y in Drug X by HPLC
This section details the methodology used to quantify Impurity Y in the Drug X drug substance.
3.1. Principle
The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify Impurity Y from the active pharmaceutical ingredient (API), Drug X.
3.2. Materials and Reagents
-
Drug X drug substance
-
Impurity Y reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
3.3. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector
-
Analytical column: C18, 4.6 mm x 150 mm, 5 µm
-
Data acquisition and processing software
3.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.5. Standard and Sample Preparation
-
Standard Solution (10 µg/mL): Accurately weigh and dissolve 10 mg of Impurity Y reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B. Dilute 1 mL of this solution to 10 mL with the same mixture.
-
Sample Solution (1 mg/mL of Drug X): Accurately weigh and dissolve 100 mg of Drug X drug substance in 100 mL of a 50:50 mixture of Mobile Phase A and B.
3.6. Data Analysis
The concentration of Impurity Y in the Drug X sample is calculated using the following formula:
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing analytical results with established acceptable intake values.
Caption: Workflow for comparing analytical results with acceptable intake values.
References
Safety Operating Guide
Safe Disposal of N-Nitroso Clonidine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-Nitroso Clonidine, a nitrosamine (B1359907) compound that should be handled as a potential carcinogen. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to establish a designated disposal plan.[1][2][3] All personnel handling this compound must be trained on its potential hazards and the required safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are mandatory. Gloves must be inspected before use and changed immediately if contaminated.[4]
-
Protective Clothing: A fully fastened lab coat or a disposable jumpsuit is required.[3] Laboratory clothing should not be worn outside the designated work area.
-
Eye/Face Protection: Safety glasses with side shields or goggles must be worn.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus should be used.[5] Work should be conducted within a certified chemical fume hood.[6]
Waste Classification and Segregation
This compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers, absorbent paper) must be classified as hazardous chemical waste.[7]
-
Waste Segregation: Collect all waste streams containing this compound separately from other chemical and general laboratory waste.[7]
-
Labeling: All waste containers must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the name "this compound".[6]
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2] The primary recommended method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Containment:
-
Collect all solid waste, including contaminated PPE and consumables, in a dedicated, leak-proof, and clearly labeled container.[7]
-
Collect liquid waste containing this compound in a separate, compatible, and sealed container that is also clearly labeled.
-
-
Storage:
-
Store waste containers in a designated, secure area, such as a satellite accumulation area for hazardous waste.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
Decontamination Procedures
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.[3]
-
Surface Decontamination: Work surfaces should be covered with absorbent, plastic-backed paper, which can be disposed of as solid waste.[3] After work is complete, wipe down all surfaces with an appropriate cleaning agent.
-
Equipment Decontamination: Glassware and other equipment should be decontaminated before being removed from the designated work area.
Potential Chemical Degradation Methods for Nitrosamines (for decontamination):
| Method | Reagents | Description | Reference |
| Reduction | Aluminum-nickel alloy powder and aqueous alkali | Reduces nitrosamines to their corresponding amines. This method has been shown to be effective for a range of nitrosamines. | [8] |
| Acid Hydrolysis | Hydrobromic acid in glacial acetic acid | This solution can hydrolyze N-nitroso compounds. | [9] |
| Oxidation | Potassium permanganate (B83412) in sulfuric acid | A strong oxidizing agent that can degrade nitrosamines. | |
| UV Photolysis | Ultraviolet light | Can be used to degrade nitrosamines. | [9] |
Disclaimer: These are general methods for nitrosamine degradation and have not been specifically validated for this compound. Consult with your EHS department to determine the most appropriate and approved decontamination procedure for your institution.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Containment: For liquid spills, use an absorbent material to soak up the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Cleanup: Place all contaminated materials into a sealed container and label it as hazardous waste.
-
Decontamination: Decontaminate the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. jefferson.edu [jefferson.edu]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. kmpharma.in [kmpharma.in]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for N-Nitroso Clonidine
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of N-Nitroso Clonidine, a nitrosamine (B1359907) compound intended for research purposes only.[1][2][3] Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound should be treated as a hazardous substance due to its classification as a nitrosamine.[2][3]
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following personal protective equipment. This is a mandatory minimum, and specific experimental conditions may require additional protective measures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] Gloves must be inspected before use.[5] | Prevents skin contact with the chemical. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[5] | Protects eyes from splashes and airborne particles. |
| Body Protection | A lab coat or a full-sleeves apron.[1] Consider impervious clothing for larger quantities.[5] | Protects against contamination of personal clothing. |
| Respiratory Protection | A self-contained breathing apparatus may be necessary, especially where dust formation is possible.[1] All handling of the solid compound should be performed in a certified chemical fume hood.[4] | Minimizes the risk of inhaling hazardous particles or vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key stages of its use in the laboratory.
Caption: This diagram outlines the procedural flow for safely managing this compound from receipt to final disposal.
Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure you have reviewed the Safety Data Sheet (SDS).[6]
-
Conduct all manipulations, including weighing and solution preparation, within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]
-
Use dedicated equipment for handling this compound to prevent cross-contamination.[6]
2. Dissolving the Compound:
-
This compound is supplied as a solid and is soluble in DMSO.[3]
-
When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[3]
-
Use a secondary container when transporting the solution.[6]
3. Experimental Use:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[6] Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[5] Consult a doctor.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] For liquid spills, use an absorbent material. For solid spills, carefully sweep up to avoid dust formation and collect in a suitable container for disposal.[5] Clean the spill area thoroughly. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated PPE (gloves, lab coats), and labware (pipette tips, vials), must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container. Double-bagging dry waste is a recommended practice.[4]
-
Liquid Waste: Collect in a labeled, sealed, and non-reactive container.
-
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous material disposal company.[5] Burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[5] Do not dispose of this chemical into the environment.[4]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

